molecular formula C7H12O4 B1232435 3-Methyladipic acid CAS No. 3058-01-3

3-Methyladipic acid

货号: B1232435
CAS 编号: 3058-01-3
分子量: 160.17 g/mol
InChI 键: SYEOWUNSTUDKGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyladipic acid is an alpha,omega-dicarboxylic acid that is adipic acid substituted with a methyl group at position C-3. It has a role as a human urinary metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to an adipic acid. It is a conjugate acid of a 3-methyladipate(2-) and a 3-methyladipate.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methylhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEOWUNSTUDKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863090
Record name 3-Methylhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3058-01-3, 623-82-5, 626-70-0, 61898-58-6
Record name (±)-3-Methyladipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3058-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-3-Methyladipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methyl-adipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyladipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhexanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLADIPIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyladipic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-3-methyladipic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methyladipic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of 3-Methyladipic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dicarboxylic acid that plays a significant role as a human urinary metabolite. Its presence and concentration are of particular interest in the study of certain metabolic disorders, most notably Adult Refsum disease. This document provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It includes detailed tables of its physicochemical properties, spectroscopic data, and experimental protocols for its analysis. Furthermore, this guide presents visual diagrams of its metabolic pathway and a general analytical workflow to aid in research and development.

Chemical Properties and Structure

This compound, also known as 3-methylhexanedioic acid, is a derivative of adipic acid with a methyl group at the C-3 position.[1][2] This substitution introduces a chiral center, resulting in two enantiomers, (R)-3-methyladipic acid and (S)-3-methyladipic acid.[3] The compound is typically available as a racemic mixture.[4] It exists as a white crystalline solid at room temperature and is soluble in water.[4]

Identifiers and Descriptors
IdentifierValue
IUPAC Name 3-methylhexanedioic acid[2]
Synonyms 3-Methylhexanedioic acid, β-Methyladipic acid, NSC 22069[4][5]
CAS Number 3058-01-3[5]
Molecular Formula C₇H₁₂O₄[5]
Canonical SMILES CC(CCC(=O)O)CC(=O)O[2]
InChI InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)[2][5]
InChIKey SYEOWUNSTUDKGM-UHFFFAOYSA-N[2][5]
Physicochemical Properties
PropertyValue
Molecular Weight 160.17 g/mol [5]
Melting Point 100-102 °C[5]
Boiling Point 230 °C at 30 mmHg[5]
Water Solubility 198.7 g/L at 25.9 °C[1]
pKa (Strongest Acidic) 4.66 ± 0.10 (Predicted)[1]
logP 0.65 (ALOGPS)[6]
Physical State Solid (white fine crystalline powder)[1][4]

Biological Role and Metabolic Pathway

This compound is a key metabolite in the ω-oxidation pathway of phytanic acid.[7] Phytanic acid is a branched-chain fatty acid that humans acquire through their diet, particularly from meat and dairy products.[5] In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid degradation is deficient due to a defect in the enzyme phytanoyl-CoA hydroxylase.[8][9] Consequently, the alternative ω-oxidation pathway becomes crucial for metabolizing the accumulating phytanic acid.[1][8] This pathway ultimately yields this compound, which is then excreted in the urine.[8] Therefore, urinary levels of this compound can serve as a biomarker for the ω-oxidation of phytanic acid and are often elevated in patients with ARD.[8][9]

phytanic_acid_metabolism cluster_peroxisome Peroxisome cluster_microsome_mitochondria Microsome & Mitochondria Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Omega_Oxidation ω-Oxidation Phytanic_Acid->Omega_Oxidation Cytochrome P450 Alpha_Oxidation α-Oxidation Phytanoyl_CoA->Alpha_Oxidation Phytanoyl-CoA Hydroxylase (deficient in ARD) Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Phytanedioic_Acid Phytanedioic Acid Omega_Oxidation->Phytanedioic_Acid ADH/ALDH Beta_Oxidation β-Oxidation Phytanedioic_Acid->Beta_Oxidation Three_Methyladipic_Acid This compound Beta_Oxidation->Three_Methyladipic_Acid Urine Urine Excretion Three_Methyladipic_Acid->Urine gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidification Acidification (pH 1-2) Add_IS->Acidification Extraction Solid-Phase or Liquid-Liquid Extraction Acidification->Extraction Drying Drying under Nitrogen Extraction->Drying Add_Reagents Add BSTFA + TMCS and Solvent Drying->Add_Reagents Heating Heat (e.g., 70°C for 45 min) Add_Reagents->Heating Injection Inject into GC-MS Heating->Injection Separation GC Separation Injection->Separation Detection MS Detection (Scan/SIM/MRM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

An In-depth Technical Guide to the 3-Methyladipic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the metabolic pathways involving 3-methyladipic acid (3-MAA), its clinical significance as a biomarker, and the experimental methodologies used for its study.

Introduction

This compound (3-methylhexanedioic acid) is a dicarboxylic acid that serves as a key metabolite in alternative fatty acid oxidation pathways.[1] While typically present at low levels, its accumulation in urine and plasma is indicative of specific inborn errors of metabolism, making it a crucial biomarker for disease diagnosis and monitoring. This guide elucidates the core metabolic pathways, associated pathologies, and the technical protocols for investigating 3-MAA.

Core Metabolic Pathway: ω-Oxidation of Phytanic Acid

The primary route for this compound production in humans is through the ω-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[2] This pathway becomes particularly active when the primary α-oxidation pathway is impaired.

  • Standard Pathway (α-Oxidation): In healthy individuals, phytanic acid is metabolized in the peroxisomes. The enzyme phytanoyl-CoA hydroxylase (PHYH) initiates its breakdown via α-oxidation.

  • Alternative Pathway (ω-Oxidation): When α-oxidation is deficient, the body utilizes the ω-oxidation pathway as a compensatory mechanism.[3] This process involves the oxidation of the terminal methyl group of phytanic acid, followed by successive rounds of β-oxidation. This metabolic route ultimately yields this compound, which is then excreted in the urine.[4][5]

metabolomics_pathway cluster_peroxisome Peroxisome cluster_microsome Microsome (ω-Oxidation) cluster_mitochondria Mitochondria (β-Oxidation) Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Omega_Hydroxy_PA ω-Hydroxytanic Acid Phytanic_Acid->Omega_Hydroxy_PA Cytochrome P450 Phytanic_Acid->Omega_Hydroxy_PA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->Hydroxyphytanoyl_CoA Block in Adult Refsum Disease Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation_Products β-Oxidation Products (Acetyl-CoA, Propionyl-CoA) Pristanic_Acid->Beta_Oxidation_Products β-Oxidation Cycles Dicarboxylic_Acid Phytanic Dicarboxylic Acid Omega_Hydroxy_PA->Dicarboxylic_Acid Dehydrogenases Three_MAA_CoA 3-Methyladipyl-CoA Dicarboxylic_Acid->Three_MAA_CoA β-Oxidation Three_MAA This compound (Excreted) Three_MAA_CoA->Three_MAA

Caption: Metabolic fate of Phytanic Acid in humans.

Clinical Relevance and Pathophysiology

Elevated this compound is primarily associated with two metabolic disorders:

Adult Refsum Disease (ARD)

ARD is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to a blockage in the α-oxidation pathway.[6] Consequently, phytanic acid accumulates in plasma and tissues. The ω-oxidation pathway becomes the primary route for phytanic acid metabolism, resulting in a significant increase in urinary 3-MAA excretion.[2] Thus, 3-MAA serves as a critical biomarker for diagnosing ARD and monitoring dietary therapy efficacy.[6]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an inherited disorder of fatty acid oxidation caused by mutations in the ACADM gene.[7][8] This deficiency prevents the body from breaking down medium-chain fatty acids for energy, particularly during fasting.[9][10] While not a primary marker, a general dicarboxylic aciduria, which can include this compound among other dicarboxylic acids, may be observed as the ω-oxidation pathway is upregulated to handle the excess medium-chain fatty acids.

Secondary Carnitine Deficiency

In fatty acid oxidation disorders, the accumulation of acyl-CoA esters can lead to their conjugation with carnitine to form acylcarnitines, which are then excreted.[11] This process can deplete the body's free carnitine pool, leading to a secondary carnitine deficiency.[11][12] This deficiency further impairs the transport of long-chain fatty acids into the mitochondria, exacerbating the metabolic crisis.[13]

Quantitative Data Summary

The following tables summarize quantitative findings from studies on patients with Adult Refsum Disease, highlighting the clinical utility of 3-MAA measurements.

Table 1: ω-Oxidation Pathway Capacity in ARD Patients

ParameterValueUnitReference
Mean Capacity6.9 (Range: 2.8–19.4)mg PA/day[6][14]
Molar Equivalent20.4 (Range: 8.3–57.4)µmol PA/day[6][14]

PA: Phytanic Acid

Table 2: Correlation and Dynamic Changes in ARD Patients

ParameterFindingDetailsReference
Plasma PA vs. 3-MAA ExcretionPositive Correlationr = 0.61; P = 0.03[6][15]
Effect of 56-hour FastIncrease in 3-MAA Excretion208 ± 58% increase[6][15]
Effect of 56-hour FastIncrease in Plasma PA158% (Range: 125–603%) increase[6][15]
Plasma PA Half-life (New Patient)22.4 daysω-oxidation accounted for 30% of initial PA excretion.[6]

PA: Phytanic Acid; 3-MAA: this compound

Implied Signaling Pathway Involvement

While this compound itself is not a known direct signaling molecule, its production is a consequence of metabolic dysregulation that can trigger major signaling cascades. The accumulation of fatty acids and their metabolites, due to defects in oxidation pathways, can lead to lipotoxicity, oxidative stress, and inflammation. These cellular states are known to activate pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which regulates lipid metabolism, and the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism.[16][17][18]

logical_relationship Metabolic_Block Metabolic Block (e.g., Refsum, MCADD) FA_Accumulation Upstream Metabolite Accumulation (Phytanic Acid, MCFA-CoAs) Metabolic_Block->FA_Accumulation Omega_Oxidation Upregulation of ω-Oxidation FA_Accumulation->Omega_Oxidation Cellular_Stress Cellular Stress (Lipotoxicity, ROS) FA_Accumulation->Cellular_Stress Three_MAA Increased 3-MAA Excretion (Biomarker) Omega_Oxidation->Three_MAA Signaling_Activation Activation of Signaling Pathways Cellular_Stress->Signaling_Activation PPAR PPAR Pathway Signaling_Activation->PPAR PI3K_Akt PI3K/Akt/mTOR Pathway Signaling_Activation->PI3K_Akt workflow_gcms start Urine Sample Collection prep Sample Preparation (Centrifuge, Add Internal Std) start->prep extract Liquid-Liquid Extraction (Ethyl Acetate) prep->extract dry Evaporation (Nitrogen Stream) extract->dry derivatize Derivatization (BSTFA, 60°C) dry->derivatize inject GC-MS Injection & Analysis derivatize->inject data Data Processing (Quantification vs. Std) inject->data end Report 3-MAA Concentration data->end workflow_enzyme_assay start Prepare Reagents (Buffer, NAD+, Substrate) setup Set up 96-well plate (Buffer, NAD+, Enzyme) start->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Kinetic Reading (Absorbance at 340nm) initiate->read analyze Calculate Initial Velocity (ΔAbs/min) read->analyze calculate Determine Specific Activity (nmol/min/mg) analyze->calculate end Report Enzyme Activity calculate->end

References

An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyladipic acid (3-MAA), a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. This document details the history of its discovery, its biochemical origins, and its crucial role as a biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). Detailed experimental protocols for its synthesis and quantitative analysis in biological fluids are provided, alongside tabulated data and visual representations of its metabolic pathways and analytical workflows to serve as a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction

This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is a seven-carbon dicarboxylic acid.[1] While present in trace amounts in healthy individuals, its accumulation in urine is a key indicator of underlying metabolic dysfunction.[2] Specifically, 3-MAA is a terminal metabolite of the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources.[3][4] In individuals with a compromised α-oxidation pathway for phytanic acid, the alternative ω-oxidation pathway becomes more active, leading to elevated levels of 3-MAA.[3][4] This makes the quantification of 3-MAA a critical tool in the diagnosis and monitoring of peroxisomal disorders such as Adult Refsum Disease.

Discovery and History

The history of this compound is intertwined with the elucidation of fatty acid metabolism and the understanding of rare genetic disorders. While the compound itself was synthesized early in the 20th century, its clinical significance was not recognized until much later.

A key milestone in the history of this compound was its identification as a urinary metabolite in patients with Refsum disease. This autosomal recessive neurological disorder, first described by Sigvald Refsum in the 1940s, is characterized by the accumulation of phytanic acid in tissues and plasma.[5][6] Later research established that the primary metabolic defect in most cases of Refsum disease lies in the α-oxidation of phytanic acid, specifically a deficiency in the enzyme phytanoyl-CoA hydroxylase.[7][8] This blockage of the primary degradation pathway for phytanic acid leads to its metabolism through the alternative ω-oxidation pathway, resulting in the formation and subsequent excretion of this compound.[3][4]

The first documented synthesis of β-methyladipic acid (an older nomenclature for this compound) was reported by Arthur I. Vogel in 1931.[9] This early work laid the foundation for the chemical understanding of this dicarboxylic acid.

Biochemical Pathways and Significance

The metabolic fate of phytanic acid is central to understanding the significance of this compound. In healthy individuals, phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. However, in individuals with defects in this pathway, ω-oxidation becomes a crucial, albeit less efficient, alternative.

α-Oxidation of Phytanic Acid

The α-oxidation pathway is a multi-step process that shortens the branched-chain fatty acid by one carbon atom, allowing it to then enter the β-oxidation pathway. The initial and rate-limiting step is the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[7][10] A deficiency in this enzyme is the hallmark of classic Refsum disease.

ω-Oxidation of Phytanic Acid and Formation of this compound

When α-oxidation is impaired, the body utilizes the ω-oxidation pathway, which typically handles a minor fraction of fatty acid metabolism. This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. The key enzymes in this pathway are members of the cytochrome P450 family (specifically CYP4A and CYP4F subfamilies), alcohol dehydrogenase, and aldehyde dehydrogenase.[4][11] This process converts phytanic acid into a dicarboxylic acid, which can then undergo β-oxidation from the ω-end. The final product of this alternative degradation route is this compound.[12][13]

Analytical_Workflow Urine_Sample Urine Sample Collection and Preparation Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Acidification, Internal Standard Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Evaporation GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Injection Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis Chromatogram and Mass Spectra

References

3-Methyladipic Acid and Its Nexus with Phytanic Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the alternative omega-oxidation (ω-oxidation) pathway of phytanic acid catabolism. Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through peroxisomal alpha-oxidation (α-oxidation). In certain inherited metabolic disorders, such as Adult Refsum Disease (ARD) and Zellweger syndrome, defects in the α-oxidation pathway lead to the accumulation of phytanic acid. This accumulation triggers the upregulation of the ω-oxidation pathway, resulting in the increased production and excretion of 3-MAA. This guide provides a comprehensive overview of the intricate relationship between 3-MAA and phytanic acid catabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Phytanic Acid Catabolism: A Dual-Pathway Process

The breakdown of phytanic acid in humans occurs through two principal metabolic routes: the major α-oxidation pathway and the minor ω-oxidation pathway.

Alpha-Oxidation Pathway

Under normal physiological conditions, the vast majority of phytanic acid is metabolized via α-oxidation within the peroxisomes. The β-methyl group on phytanic acid prevents its direct entry into the β-oxidation spiral. Therefore, α-oxidation is a necessary initial step. This multi-enzyme process involves the removal of the carboxyl group as carbon dioxide, shortening the fatty acid chain by one carbon to produce pristanic acid. Pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.

Omega-Oxidation Pathway

The ω-oxidation pathway serves as an alternative, albeit less efficient, route for phytanic acid degradation. This pathway is primarily active when the α-oxidation pathway is impaired. It involves the oxidation of the terminal methyl group (ω-carbon) of phytanic acid, followed by successive rounds of β-oxidation from the ω-end. This process ultimately yields shorter-chain dicarboxylic acids, with this compound being a prominent end-product excreted in the urine. In individuals with defective α-oxidation, the ω-oxidation pathway can become a significant route for phytanic acid detoxification.[1][2][3]

Clinical Significance in Peroxisomal Disorders

The interplay between these two pathways is of paramount clinical importance in the diagnosis and monitoring of several peroxisomal disorders.

Adult Refsum Disease (ARD)

ARD is an autosomal recessive disorder characterized by a deficiency of the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the α-oxidation pathway.[4][5] This enzymatic block leads to the systemic accumulation of phytanic acid in plasma and tissues, resulting in a range of neurological symptoms. In ARD patients, the ω-oxidation pathway is upregulated to compensate for the defective α-oxidation, leading to a significant increase in urinary 3-MAA excretion.[2][6]

Zellweger Syndrome Spectrum

Zellweger syndrome is the most severe of a spectrum of disorders characterized by defects in peroxisome biogenesis. This results in the malfunction of multiple peroxisomal metabolic pathways, including the α-oxidation of phytanic acid. Consequently, patients with Zellweger syndrome also exhibit elevated levels of phytanic acid and increased excretion of 3-MAA.

Data Presentation: Quantitative Levels of Key Metabolites

The following tables summarize the quantitative data for phytanic acid and this compound in healthy individuals and those with relevant peroxisomal disorders.

Analyte Matrix Condition Concentration Range Reference(s)
Phytanic AcidPlasmaHealthy Adults< 10 µmol/L[7]
Phytanic AcidPlasmaAdult Refsum Disease (untreated)100 - >2500 µmol/L[7]
Phytanic AcidPlasmaZellweger SyndromeElevated, age-dependent[7]
This compoundUrineHealthy AdultsDetected, but not routinely quantified[8][9][10]
This compoundUrineAdult Refsum DiseaseSignificantly elevated[2]

Table 1: Concentration Ranges of Phytanic Acid and this compound.

Study Population Condition 3-MAA Excretion (µmol/day) Plasma Phytanic Acid (µmol/L) Reference
ARD Patients (n=11)Baseline8.3 - 57.446 - 2336[2]
ARD Patient (new)Day 1~40~2500[2]
ARD Patient (new)Day 40~10~500[2]
ARD Patients (n=5)After 56h fastIncreased by 208 ± 58%Increased by 158% (125-603%)[2]

Table 2: this compound Excretion in Adult Refsum Disease.

Signaling Pathways and Experimental Workflows

Phytanic Acid Catabolism Pathways

The following diagram illustrates the major α-oxidation and minor ω-oxidation pathways for phytanic acid catabolism.

Phytanic_Acid_Catabolism cluster_alpha Alpha-Oxidation (Peroxisome) cluster_omega Omega-Oxidation (Endoplasmic Reticulum & Peroxisome) Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in ARD) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Alpha Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation_Alpha Phytanic_Acid_omega Phytanic Acid Omega_Hydroxyphytanic_Acid ω-Hydroxyphytanic Acid Phytanic_Acid_omega->Omega_Hydroxyphytanic_Acid Cytochrome P450 Phytanodioic_Acid Phytanodioic Acid Omega_Hydroxyphytanic_Acid->Phytanodioic_Acid Dehydrogenases Beta_Oxidation_Omega Peroxisomal Beta-Oxidation Phytanodioic_Acid->Beta_Oxidation_Omega Three_MAA This compound Beta_Oxidation_Omega->Three_MAA Phytanic_Acid_main Dietary Phytanic Acid Phytanic_Acid_main->Phytanic_Acid Phytanic_Acid_main->Phytanic_Acid_omega

Figure 1: Phytanic Acid Catabolism Pathways
Experimental Workflow: GC-MS Analysis of this compound in Urine

This diagram outlines the general workflow for the quantitative analysis of 3-MAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow_3MAA cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard (e.g., Isotopically Labeled 3-MAA) Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization_Step Silylation (e.g., with BSTFA + 1% TMCS) Evaporation->Derivatization_Step GC_Injection Injection into GC-MS Derivatization_Step->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (Selected Ion Monitoring) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification

References

The Natural Occurrence of 3-Methyladipic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a seven-carbon dicarboxylic acid that is naturally present in mammalian biological systems. While typically found at low levels, its accumulation is a key biomarker for a specific inborn error of metabolism. This technical guide provides an in-depth overview of the natural occurrence of 3-MAA, its metabolic origins, quantitative levels in biological fluids, and the analytical methodologies used for its detection.

Biosynthesis and Metabolic Significance

The primary route for the formation of this compound in humans is through an alternative pathway for the metabolism of phytanic acid. Phytanic acid is a branched-chain fatty acid obtained from the diet, particularly from dairy products, ruminant fats, and certain fish.

Under normal physiological conditions, phytanic acid is metabolized via alpha-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease (ARD) , a rare autosomal recessive disorder, the alpha-oxidation pathway is impaired due to a deficiency in the enzyme phytanoyl-CoA hydroxylase [1][2]. This enzymatic block leads to the accumulation of phytanic acid.

To compensate, the body utilizes a secondary, normally minor, metabolic route known as omega-oxidation (ω-oxidation) , which occurs in the endoplasmic reticulum[3][4]. This pathway involves the oxidation of the terminal methyl group of phytanic acid. The resulting dicarboxylic acid derivative then undergoes a series of beta-oxidation cycles from the omega end, ultimately yielding this compound as a final metabolite, which is then excreted in the urine[1]. The activity of this ω-oxidation pathway is approximately doubled in patients with ARD compared to healthy individuals.

Metabolic Pathway of Phytanic Acid to this compound

The conversion of phytanic acid to this compound via the ω-oxidation pathway involves several enzymatic steps. The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by a cytochrome P450 enzyme. This is followed by the action of alcohol and aldehyde dehydrogenases to form a dicarboxylic acid, which then enters the peroxisomal beta-oxidation pathway.

Phytanic_Acid_Omega_Oxidation Phytanic_acid Phytanic Acid omega_Hydroxyphytanic_acid ω-Hydroxyphytanic Acid Phytanic_acid->omega_Hydroxyphytanic_acid Cytochrome P450 (CYP4F family) Phytanic_dicarboxylic_acid Phytanic Dicarboxylic Acid omega_Hydroxyphytanic_acid->Phytanic_dicarboxylic_acid Alcohol Dehydrogenase & Aldehyde Dehydrogenase Beta_Oxidation_Intermediates β-Oxidation Intermediates Phytanic_dicarboxylic_acid->Beta_Oxidation_Intermediates Peroxisomal β-Oxidation Three_MAA This compound Beta_Oxidation_Intermediates->Three_MAA Final Product

Figure 1: Simplified pathway of phytanic acid ω-oxidation to this compound.

Quantitative Data on this compound Occurrence

The concentration of this compound in biological fluids is a critical diagnostic indicator for Adult Refsum Disease. The following tables summarize the quantitative data available in the literature.

Population Biological Matrix Concentration of this compound Reference
Healthy ControlsUrine3.4 mg/g creatinine (B1669602)
Heterozygotes for ARDUrine5.2 mg/g creatinine (not significantly different from controls)
Patients with ARDUrineSignificantly elevated (baseline levels are ~50% higher than controls)
Patients with ARD (Fasting)UrineExcretion increased by 208 ± 58% after a 56-hour fast
Healthy Controls (after Phytanic Acid load)Urine~500% increase within 14 hours of ingesting 187.5 mg of phytanic acid

Table 1: Urinary Concentrations of this compound.

Note: Data on the concentration of this compound in the blood of healthy individuals and ARD patients is limited in the available literature, although its presence in blood has been confirmed.

Parameter Value Biological Context Reference
Capacity of ω-oxidation pathway6.9 (range: 2.8–19.4) mg of phytanic acid metabolized per dayIn patients with Adult Refsum Disease
Correlation of 3-MAA excretion with plasma phytanic acidr = 0.61 (P = 0.03)In patients with Adult Refsum Disease

Table 2: Kinetic and Capacity Data of the ω-Oxidation Pathway.

Role in Cellular Signaling

Current research has primarily focused on the role of this compound as a metabolic byproduct and a biomarker for Adult Refsum Disease. As of now, there is no significant evidence to suggest a direct role for this compound in specific cellular signaling pathways. Its biological significance appears to be intrinsically linked to the metabolic state of phytanic acid oxidation.

Experimental Protocols

The quantitative analysis of this compound in biological fluids, particularly urine, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from standard methods for urinary organic acid analysis.

Protocol: Quantification of this compound in Urine by GC-MS

1. Sample Preparation and Extraction

  • Sample Collection: Collect a random or 24-hour urine sample. For spot urine samples, it is crucial to normalize the results to creatinine concentration. Store samples at -20°C or lower until analysis.

  • Internal Standard Addition: To a defined volume of urine (e.g., 1-2 mL), add a known amount of a suitable internal standard. A deuterated analog of this compound would be ideal, but other non-endogenous dicarboxylic acids like heptadecanoic acid can also be used.

  • Acidification: Acidify the urine sample to a pH of less than 2 by adding a strong acid (e.g., 5M HCl).

  • Extraction: Extract the organic acids from the acidified urine using a water-immiscible organic solvent such as ethyl acetate. Perform the extraction twice, vortexing thoroughly each time.

  • Drying: Combine the organic extracts and dry them under a stream of nitrogen gas, with gentle heating if necessary.

2. Derivatization

To increase the volatility and thermal stability of the dicarboxylic acids for GC analysis, a derivatization step is essential. Silylation is a common and effective method.

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent. Pyridine is often used as a catalyst.

  • Procedure: To the dried extract, add the derivatization reagents (e.g., 75 µL of BSTFA and 20 µL of pyridine). Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete derivatization.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in split or splitless mode.

    • Temperature Program: An initial oven temperature of around 70-80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 280-300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode to identify a range of organic acids or in Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for higher sensitivity.

    • Ions to Monitor (for SIM): Specific fragment ions characteristic of the trimethylsilyl (B98337) derivative of this compound should be selected.

4. Data Analysis

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations, also derivatized in the same manner. The concentration of 3-MAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalization: For spot urine samples, express the final concentration of this compound relative to the creatinine concentration (e.g., in mg/g creatinine or mmol/mol creatinine).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Extract with Ethyl Acetate (x2) Acidify->Extract Dry_Extract Dry Extract (Nitrogen Stream) Extract->Dry_Extract Add_Reagents Add BSTFA + Pyridine Dry_Extract->Add_Reagents Heat Heat (60-80°C) Add_Reagents->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Normalize Normalize to Creatinine Quantify->Normalize

Figure 2: General workflow for the quantification of this compound in urine by GC-MS.

Conclusion

This compound is a naturally occurring dicarboxylic acid in human biological systems, primarily arising from the ω-oxidation of phytanic acid. Its presence at elevated levels in urine is a hallmark of Adult Refsum Disease, making it a critical biomarker for the diagnosis and monitoring of this condition. While its direct role in cellular signaling remains to be elucidated, the understanding of its metabolic pathway and the ability to accurately quantify its levels are of significant importance for researchers and clinicians in the field of metabolic disorders. The provided methodologies and data serve as a comprehensive resource for professionals engaged in the study of fatty acid metabolism and related pathologies.

References

3-Methyladipic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3058-01-3

This technical guide provides an in-depth overview of 3-Methyladipic acid, a dicarboxylic acid that serves as a key biomarker in the alternative metabolic pathway for phytanic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical significance, physicochemical properties, and relevant experimental methodologies.

Introduction

This compound is an alpha,omega-dicarboxylic acid, specifically adipic acid substituted with a methyl group at the C-3 position[1]. It is primarily known as a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet[2]. While typically a minor metabolite, its role becomes significant in the context of Adult Refsum Disease (ARD), an inherited metabolic disorder. In ARD, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the alternative omega-oxidation pathway, which results in the production and urinary excretion of this compound[2][3]. Consequently, urinary levels of this compound are a valuable biomarker for monitoring the ω-oxidation of phytanic acid in these patients[2].

Synonyms

This compound is known by several other names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided in the table below.

Synonym
3-Methylhexanedioic acid
(+/-)-3-Methyladipic acid
3-Methyladipate
b-Methyladipic acid
beta-Methyl-adipic acid
NSC 22069
FA 7:1;O2
3-methyl-hexanedioate
Hexanedioic acid, 3-methyl-

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below, covering its physical, chemical, and biochemical properties.

Table 1: General and Physicochemical Properties
PropertyValue
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS Number 3058-01-3
Melting Point 100-102 °C
Boiling Point 230 °C at 30 mmHg
Water Solubility 198.7 g/L at 25.9 °C
pKa 4.66 ± 0.10
Appearance White to almost white powder to crystal
Table 2: Solubility Data
SolventSolubility
DMF 14 mg/ml
DMSO 12 mg/ml
Ethanol 5 mg/ml
PBS (pH 7.2) 5 mg/ml
Table 3: Biochemical Data in Adult Refsum Disease (ARD)
ParameterValue
Capacity of ω-oxidation pathway 6.9 (2.8-19.4) mg PA/day
Correlation of 3-MAA excretion with plasma PA levels r = 0.61 (P = 0.03)
Increase in 3-MAA excretion during a 56h fast 208 ± 58%
Increase in plasma PA during a 56h fast 158 (125-603)%

Data sourced from a study on patients with Adult Refsum Disease by Wierzbicki et al., 2003.[4]

Metabolic Pathway and Significance

In healthy individuals, the branched-chain fatty acid phytanic acid is primarily metabolized via alpha-oxidation in the peroxisomes. However, in patients with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. As a result, the body utilizes an alternative, minor pathway called omega-oxidation, which takes place in the smooth endoplasmic reticulum. This pathway leads to the formation of this compound, which is then excreted in the urine. The diagram below illustrates this metabolic route.

Caption: Metabolic pathways of phytanic acid.

Experimental Protocols

The quantification of this compound, particularly in urine, is crucial for the diagnosis and monitoring of patients with Adult Refsum Disease. Below are detailed methodologies for sample analysis and clinical investigation.

Quantification of this compound in Urine by GC-MS

This protocol describes a general method for the analysis of organic acids in urine, which is applicable for this compound.

  • Sample Preparation and Extraction:

    • Urine samples are collected and stored at -20°C until analysis.

    • An aliquot of urine is normalized to a fixed creatinine (B1669602) equivalent to account for variations in hydration.

    • The sample is acidified to protonate the organic acids.

    • Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate (B1210297) or diethyl ether to separate the organic acids from the aqueous urine matrix. "Salting out" with sodium chloride can improve extraction efficiency.

  • Derivatization:

    • The extracted organic acids are dried, typically under a stream of nitrogen.

    • To increase volatility for gas chromatography, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A capillary column suitable for organic acid analysis (e.g., a DB-5 or equivalent) is used.

    • Injection: A small volume of the derivatized sample is injected in splitless mode.

    • Temperature Program: An oven temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

    • Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound, which provides higher sensitivity and specificity.

  • Quantification:

    • A calibration curve is generated using standards of this compound of known concentrations that have undergone the same extraction and derivatization process.

    • An internal standard (a structurally similar compound not present in the sample) is added at the beginning of the sample preparation to correct for variations in extraction efficiency and injection volume.

    • The concentration of this compound in the urine sample is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.

Clinical Study Protocol: Assessing ω-Oxidation in ARD Patients

The following experimental workflow is based on the study by Wierzbicki et al. (2003) to evaluate the metabolism of phytanic acid and the excretion of this compound in patients with Adult Refsum Disease.

clinical_study_workflow cluster_study_arms Clinical Investigation Arms cluster_procedures Procedures and Measurements Patient_Selection Patient Selection (n=11 ARD patients) Dietary_Stabilization Dietary Stabilization (Low Phytanic Acid Diet) Patient_Selection->Dietary_Stabilization Cross_Sectional_Study Cross-Sectional Study (Baseline Measurements) Dietary_Stabilization->Cross_Sectional_Study Fasting_Study Fasting Study (56 hours) (n=5 patients) Cross_Sectional_Study->Fasting_Study Urine_Collection 24-hour Urine Collection Cross_Sectional_Study->Urine_Collection Measure baseline 3-MAA excretion Blood_Sampling Plasma Sampling Cross_Sectional_Study->Blood_Sampling Measure baseline plasma PA Adipose_Tissue_Biopsy Adipose Tissue Biopsy Cross_Sectional_Study->Adipose_Tissue_Biopsy Measure adipose tissue PA Fasting_Study->Urine_Collection Measure 3-MAA excretion over time Fasting_Study->Blood_Sampling Measure plasma PA levels over time Sample_Analysis GC-MS Analysis of 3-MAA and Phytanic Acid Urine_Collection->Sample_Analysis Blood_Sampling->Sample_Analysis Adipose_Tissue_Biopsy->Sample_Analysis Data_Analysis Data Analysis and Kinetic Modeling Sample_Analysis->Data_Analysis Correlate 3-MAA with PA levels

Caption: Workflow for a clinical study on 3-MAA in Refsum Disease.

This guide provides a foundational understanding of this compound for research and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into its role in metabolic disorders and as a potential therapeutic target or biomarker.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 3-Methyladipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyladipic acid, a molecule of interest in various research and drug development endeavors. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering critical data and methodologies to inform formulation strategies and experimental design.

Introduction

This compound, a dicarboxylic acid, presents unique opportunities and challenges in formulation development due to its physicochemical properties. A thorough understanding of its solubility in various solvent systems and its chemical stability under different conditions is paramount for its successful application. This guide consolidates available data on its solubility, outlines experimental protocols for its determination and assessment of its stability, and provides insights into its behavior in solution.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H12O4[1]
Molecular Weight160.17 g/mol [2]
Melting Point100-102 °C[2]
pKa4.66 ± 0.10 (Predicted)[3]
AppearanceWhite to off-white crystalline powder[3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. The following table summarizes the known quantitative solubility data for this compound in various solvents.

SolventSolubility (mg/mL)Temperature (°C)Source
Water198.7 (as g/L)25.9
Dimethylformamide (DMF)14Not Specified
Dimethyl sulfoxide (B87167) (DMSO)12Not Specified
Ethanol5Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)5Not Specified

Note: For solvents where the temperature was not specified, the data should be considered at standard laboratory conditions (approximately 20-25 °C). The significant solubility in water suggests its hydrophilic nature, attributed to the two carboxylic acid functional groups capable of hydrogen bonding. The solubility in polar aprotic solvents like DMF and DMSO is also noteworthy.

Chemical Stability of this compound

As of the date of this guide, specific experimental data on the chemical stability of this compound in various solvents is limited in publicly available literature. However, as a dicarboxylic acid, its stability can be influenced by factors such as pH, temperature, and the presence of reactive species.

Potential degradation pathways could include:

  • Decarboxylation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.

  • Esterification: In the presence of alcohols and an acid catalyst, this compound can form esters.

  • Oxidation: While generally stable, strong oxidizing agents could potentially lead to degradation.

It is crucial to conduct formal stability studies to establish the degradation profile of this compound in the specific solvent systems and conditions relevant to its intended application.

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This section outlines a standard protocol for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72 hours) mix->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate aliquot Take a known volume of the supernatant separate->aliquot dilute Dilute the aliquot appropriately aliquot->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully withdraw a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

G cluster_method_dev Method Development cluster_forced_degradation Forced Degradation cluster_analysis Analysis and Validation dev_hplc Develop HPLC method (e.g., reversed-phase) optimize Optimize separation of parent compound and impurities dev_hplc->optimize stress_conditions Expose this compound solution to stress conditions optimize->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress_conditions->base oxidative Oxidation (e.g., 3% H2O2) stress_conditions->oxidative thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (e.g., UV/Vis light) stress_conditions->photolytic analyze_samples Analyze stressed samples using the developed method acid->analyze_samples base->analyze_samples oxidative->analyze_samples thermal->analyze_samples photolytic->analyze_samples peak_purity Assess peak purity of the parent compound analyze_samples->peak_purity validate_method Validate the method as stability-indicating (ICH Q2) peak_purity->validate_method

Caption: Workflow for developing a stability-indicating analytical method.

Methodology:

  • Method Development: Develop a robust HPLC method capable of separating this compound from potential impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., a mixture of an aqueous buffer and acetonitrile (B52724) or methanol) is a common starting point.

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions to intentionally induce degradation. These conditions typically include:

    • Acidic and Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

    • Oxidation: Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Stress: Store the sample at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the parent peak from all significant degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data indicates good aqueous solubility, with moderate solubility in some polar organic solvents. While specific stability data is currently lacking, this guide presents standardized protocols for its rigorous evaluation. The information and methodologies contained herein are intended to empower researchers and formulation scientists to make informed decisions in the development of products containing this compound. Further experimental investigation is highly recommended to build a more comprehensive profile of this promising molecule.

References

theoretical vs. experimental properties of 3-Methyladipic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyladipic Acid: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-MAA), also known as 3-methylhexanedioic acid, is a dicarboxylic acid and a significant human metabolite.[1] Its presence and concentration in biological fluids are of considerable interest in the medical and scientific communities, primarily as a biomarker for certain metabolic disorders.[2] Structurally, it is a derivative of adipic acid with a methyl group at the C-3 position.[1]

This technical guide provides a comprehensive comparison of the theoretical (computed) and experimental properties of this compound. It includes an examination of its physicochemical characteristics, spectroscopic data, biological role, and detailed protocols for its synthesis and quantification. This document is intended to serve as a core reference for researchers engaged in metabolic studies, biomarker discovery, and related fields.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to understanding its behavior in biological and chemical systems. While experimental data provides a ground-truth measurement, theoretical predictions offer valuable insights, especially in the early stages of research. A comparison of these values is presented below.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties of this compound

PropertyTheoretical / Predicted ValueExperimental Value
Molecular Formula C₇H₁₂O₄C₇H₁₂O₄
Molecular Weight 160.17 g/mol [3]160.17 g/mol
Physical Appearance -White to almost white crystalline powder.[1]
Melting Point -100-102 °C[1]
Boiling Point -230 °C (at 30 mmHg)[1]
Water Solubility 16.8 g/L (ALOGPS)Not Available[4]
pKa (Strongest Acidic) 4.04 (ChemAxon)Not Available[4]
LogP (Octanol-Water) 0.65 (ALOGPS)Not Available[4]
Solubility (Organic) -Soluble in DMSO (12 mg/mL), DMF (14 mg/mL), Ethanol (5 mg/mL), and PBS pH 7.2 (5 mg/mL).[1][2]

Note: "Not Available" indicates that while the property has been measured, a specific value was not found in the cited literature.

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

Table 2: Summary of Key Spectroscopic Data for this compound

TechniqueData TypeKey Features & ObservationsSource
Mass Spectrometry (MS) ExperimentalGC-MS data is available, often showing characteristic fragments resulting from the loss of water, carboxyl groups, and cleavage of the carbon chain.[3]
Infrared (IR) Spectroscopy ExperimentalSpectra show a very broad absorption band for the O-H stretch of the carboxylic acid groups (~2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O stretch (~1700 cm⁻¹).[3]
¹H NMR Spectroscopy ExperimentalSpectra available, but detailed peak assignments are not publicly indexed. Predicted shifts are provided in Table 3.[3][5]
¹³C NMR Spectroscopy ExperimentalSpectra available, but detailed peak assignments are not publicly indexed. Predicted shifts are provided in Table 3.[3][6]
Predicted NMR Data

In the absence of publicly assigned experimental NMR data, theoretical predictions based on chemical shift rules provide a useful reference for spectral interpretation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Atom Number(s)Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1, 6-COOH10.0 - 12.0 (broad s)~179
2-CH₂-~2.4 (t)~39
3-CH-~2.2 (m)~33
4-CH₂-~1.7 (m)~30
5-CH₂-~2.3 (t)~31
7 (Methyl)-CH₃~1.0 (d)~19

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions. (s=singlet, d=doublet, t=triplet, m=multiplet).

Biological Significance & Metabolic Pathway

This compound is primarily known as a metabolite derived from the catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[4] In healthy individuals, phytanic acid is metabolized via α-oxidation. However, in patients with Adult Refsum Disease, a genetic disorder where the α-oxidation pathway is deficient, an alternative pathway, ω-oxidation, becomes significant.[4] This pathway results in the production of dicarboxylic acids, with this compound being a key terminal metabolite excreted in the urine.[4] Consequently, elevated urinary levels of 3-MAA serve as a crucial diagnostic biomarker for this condition.[2] The rate of 3-MAA excretion has been shown to correlate with plasma phytanic acid levels.[7]

Metabolic_Pathway cluster_alpha α-Oxidation (Normal Pathway) cluster_omega ω-Oxidation (Alternative Pathway) PA Phytanic Acid PC Phytanoyl-CoA PA->PC Activation PA2 Phytanic Acid PrA Pristanic Acid PC->PrA Hydroxylase (Blocked in Refsum's) BetaOx Peroxisomal β-Oxidation PrA->BetaOx omega_OH ω-Hydroxy Phytanic Acid PA2->omega_OH Hydroxylation DCA_inter Intermediate Dicarboxylic Acids omega_OH->DCA_inter Oxidation MAA This compound DCA_inter->MAA Chain Shortening (β-Oxidation)

Metabolic fate of Phytanic Acid in health and disease.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate study of this compound.

Quantification in Biological Samples (Urine) by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying organic acids in biological fluids. The protocol involves extraction, derivatization to increase volatility, and subsequent analysis.

Methodology:

  • Sample Collection & Normalization:

    • Collect a first or second morning urine sample. Store at -20°C until analysis.

    • Determine the creatinine (B1669602) concentration of the sample to normalize the volume used, accounting for variations in patient hydration. A typical loading is urine volume equivalent to 0.25-0.5 mg of creatinine.

  • Internal Standard Addition:

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or a non-endogenous dicarboxylic acid like heptadecanedioic acid) to the normalized urine sample.

  • Extraction:

    • Acidify the sample to a pH of ~1-2 using HCl.

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2-3 volumes of ethyl acetate).

    • Vortex thoroughly for 2 minutes and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice, pooling the organic layers.

  • Drying and Derivatization:

    • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

    • To the dried residue, add a derivatization agent to convert the non-volatile carboxylic acids into volatile esters. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Oven Program: Start at a low temperature (e.g., 70°C, hold 2 min), ramp at 10-20°C/min to a final temperature of ~280-300°C, and hold for 5-10 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions for 3-MAA-TMS ether and the internal standard.

  • Data Analysis:

    • Identify the 3-MAA peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Analytical_Workflow Start Urine Sample Collection Norm Creatinine Normalization Start->Norm IS Add Internal Standard Norm->IS Extract Liquid-Liquid Extraction (Ethyl Acetate, pH 1-2) IS->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Deriv Derivatization (e.g., BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS End Quantification GCMS->End

Workflow for the quantification of this compound.
Representative Chemical Synthesis

While various synthetic routes exist, a common approach for producing adipic acid analogues is through the oxidation of a corresponding cyclic ketone. The following protocol is a representative method adapted from general procedures for adipic acid synthesis.

Reaction: Oxidation of 3-methylcyclohexanone.

Methodology:

  • Reactor Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylcyclohexanone.

  • Oxidant Preparation:

    • Prepare the oxidizing agent. A common and effective agent is a solution of potassium permanganate (B83412) (KMnO₄) in an acidic aqueous solution (e.g., dilute sulfuric acid). Alternatively, nitric acid can be used but generates NOx gases.

  • Oxidation Reaction:

    • Slowly add the oxidizing solution to the stirred ketone. The reaction is exothermic and may require an ice bath to maintain the temperature between 30-40°C.

    • After the initial addition, the mixture is typically heated to reflux (around 100°C) for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple permanganate color indicates the consumption of the oxidant.

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature.

    • If permanganate was used, the brown manganese dioxide (MnO₂) precipitate must be removed. This can be done by adding a quenching agent like sodium bisulfite until the solution is colorless, followed by filtration.

  • Isolation and Purification:

    • Transfer the clear filtrate to a beaker and cool it in an ice bath.

    • This compound, being less soluble in cold water, will crystallize out of the solution.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid or salts.

  • Drying and Characterization:

    • Dry the product in a desiccator or a low-temperature oven.

    • Determine the yield and confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Synthesis_Workflow Start Combine 3-Methylcyclohexanone & Oxidant (e.g., KMnO₄) Ox Controlled Oxidation (Reflux) Start->Ox Workup Reaction Quenching & Filtration Ox->Workup Crystallize Cooling & Crystallization Workup->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Drying of Product Filter->Dry End Characterization (MP, NMR, IR) Dry->End

Representative workflow for the synthesis of 3-MAA.

Conclusion

This compound is a molecule of significant diagnostic importance. This guide has synthesized available theoretical and experimental data to provide a holistic overview for researchers. While core experimental properties like melting and boiling points are well-documented, a notable gap exists in the public availability of experimentally determined pKa, logP, and fully assigned NMR spectra. The provided predicted values and representative protocols serve as a robust starting point for further investigation, highlighting the synergy between computational chemistry and experimental validation in modern scientific research.

References

Methodological & Application

Synthesis of 3-Methyladipic Acid for Research Applications: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyladipic acid, a dicarboxylic acid of interest in various research fields. The following sections offer a comparative overview of different synthetic strategies, in-depth experimental procedures, and characterization data to guide researchers in obtaining this compound for their studies.

Introduction

This compound (3-MAA) is a seven-carbon dicarboxylic acid. It is a known metabolite and has been studied in the context of various metabolic pathways. For research purposes, a reliable and well-characterized source of 3-MAA is crucial. This document outlines established methods for its chemical synthesis.

Physicochemical and Spectroscopic Data

Prior to synthesis, it is essential to be familiar with the physical and analytical characteristics of the target compound.

PropertyValueReference
CAS Number 3058-01-3[1][2]
Molecular Formula C₇H₁₂O₄[2]
Molecular Weight 160.17 g/mol
Appearance White crystalline solid
Melting Point 100-102 °C
Boiling Point 230 °C at 30 mmHg
Solubility Soluble in water and organic solvents like ethanol (B145695) and acetone.

Spectroscopic Data:

  • ¹H NMR: Spectral data is available and can be used to confirm the structure.

  • ¹³C NMR: Key for confirming the carbon framework of the molecule.

  • IR Spectroscopy: Characteristic peaks for the carboxylic acid functional groups are expected.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.

Comparative Synthesis Methods

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of common approaches.

Starting MaterialReaction TypeOxidizing/Key ReagentReported YieldPurityKey Considerations
3-Methylcyclohexanone (B152366)OxidationNitric AcidModerate to GoodGoodStrong acid handling required. Potential for side reactions.
3-MethylcyclohexanolOxidationPotassium PermanganateVariableGoodRequires careful control of reaction conditions to avoid over-oxidation.
3-Methylcyclohexene (B1581247)OzonolysisOzoneGoodHighRequires specialized ozonolysis equipment. Reductive or oxidative work-up determines the final product.
p-CresolMulti-stepVariousVariableGoodLonger synthetic route involving multiple transformations.

Detailed Experimental Protocols

The following are detailed protocols for two common methods for the synthesis of this compound.

Protocol 1: Oxidation of 3-Methylcyclohexanone with Nitric Acid

This protocol is adapted from established procedures for the oxidation of cyclic ketones to dicarboxylic acids.

Workflow Diagram:

Synthesis_Workflow_1 Protocol 1: Oxidation of 3-Methylcyclohexanone start Start reagents 3-Methylcyclohexanone Nitric Acid (conc.) start->reagents reaction Reaction Setup (Round-bottom flask, reflux condenser) reagents->reaction heating Heating and Reflux (Controlled temperature) reaction->heating cooling Cooling and Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound via oxidation of 3-methylcyclohexanone.

Materials:

  • 3-Methylcyclohexanone

  • Concentrated Nitric Acid (70%)

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 50 mL of concentrated nitric acid.

  • Addition of Substrate: Slowly add 10.0 g (0.089 mol) of 3-methylcyclohexanone to the nitric acid with vigorous stirring. The addition should be done in small portions to control the initial exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The reaction mixture will turn reddish-brown due to the evolution of nitrogen oxides. Caution: This reaction should be performed in a well-ventilated fume hood as toxic nitrogen oxide gases are evolved.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath for 1-2 hours to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with small portions of ice-cold water to remove any residual nitric acid.

  • Drying: Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at low heat.

  • Characterization: Determine the melting point and obtain spectroscopic data (NMR, IR, MS) to confirm the identity and purity of the product.

Expected Yield: The yield can vary but is typically in the range of 60-70%.

Protocol 2: Ozonolysis of 3-Methylcyclohexene

This method provides a high-yield route to this compound via oxidative cleavage of the double bond in 3-methylcyclohexene.

Reaction Pathway Diagram:

Reaction_Pathway_2 Protocol 2: Ozonolysis of 3-Methylcyclohexene start 3-Methylcyclohexene molozonide Molozonide (unstable intermediate) start->molozonide 1. Ozonolysis ozone Ozone (O3) ozonide Ozonide molozonide->ozonide Rearrangement product This compound ozonide->product 2. Oxidative Work-up workup Oxidative Work-up (e.g., H2O2)

Caption: Reaction pathway for the synthesis of this compound via ozonolysis.

Materials:

Equipment:

  • Ozonolysis apparatus (including a reaction vessel with a gas inlet tube and a cold trap)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ozonolysis: Dissolve 9.6 g (0.1 mol) of 3-methylcyclohexene in 100 mL of methanol or dichloromethane in the ozonolysis reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge: After the reaction is complete, bubble nitrogen or oxygen through the solution to remove the excess ozone.

  • Oxidative Work-up: Slowly add 30 mL of 30% hydrogen peroxide to the reaction mixture while maintaining the cold temperature. Allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and decompose any remaining peroxides.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product by melting point determination and spectroscopic analysis.

Expected Yield: Yields for ozonolysis reactions followed by oxidative work-up are typically good, often exceeding 80%.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling concentrated nitric acid and ozone.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ozone is toxic and an explosion hazard in high concentrations. Ensure the ozonolysis setup is properly assembled and vented.

  • Reactions with strong oxidizing agents can be highly exothermic. Use appropriate cooling and add reagents slowly.

Conclusion

The synthesis of this compound can be achieved through various methods, with the oxidation of 3-methylcyclohexanone and the ozonolysis of 3-methylcyclohexene being two reliable options for research purposes. The choice of method will depend on the available resources and the desired scale of the synthesis. The protocols provided here, along with the characterization data, should serve as a valuable guide for researchers in the successful preparation of this compound.

References

Application Note and Protocols for the Quantification of 3-Methyladipic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that is typically present in low concentrations in human urine. Its clinical significance lies primarily in its role as a biomarker for certain inborn errors of metabolism. Notably, urinary levels of this compound are elevated in patients with Adult Refsum Disease (ARD).[1] ARD is a rare autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid.

In individuals with ARD, an alternative metabolic pathway, ω-oxidation, becomes more active to compensate for the defective α-oxidation. This pathway leads to the formation of dicarboxylic acids, with this compound being a key terminal metabolite that is subsequently excreted in the urine.[1][2] Therefore, the quantification of this compound in urine is a valuable tool for the diagnosis and monitoring of Adult Refsum Disease.

This document provides detailed protocols for the quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. It also includes reference ranges for this compound in healthy individuals and patients with Adult Refsum Disease.

Quantitative Data

The concentration of this compound in urine can vary significantly between healthy individuals and those with metabolic disorders such as Adult Refsum Disease. The following table summarizes typical quantitative data.

PopulationAnalyteMatrixMethodConcentration Range (mmol/mol creatinine)Reference
Healthy PediatricThis compoundUrineGC-MS< 5[3]
Adult Refsum DiseaseThis compoundUrineGC-MSSignificantly elevated, correlates with plasma phytanic acid levels[1]

Note: Urinary excretion of organic acids is often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

Metabolic Pathway of this compound Formation in Adult Refsum Disease

In healthy individuals, phytanic acid is primarily metabolized through α-oxidation. However, in Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. Consequently, the alternative ω-oxidation pathway is upregulated, leading to the production and excretion of this compound.

Phytanic_Acid Phytanic Acid Alpha_Oxidation α-Oxidation Pathway (Deficient in ARD) Phytanic_Acid->Alpha_Oxidation Normal Metabolism Omega_Oxidation ω-Oxidation Pathway (Upregulated in ARD) Phytanic_Acid->Omega_Oxidation Alternative Pathway Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Dicarboxylic_Acids Intermediate Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Three_MAA This compound Dicarboxylic_Acids->Three_MAA Excretion Urinary Excretion Three_MAA->Excretion

Metabolic pathway of phytanic acid and formation of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of organic acids in urine. The following protocol outlines the key steps for sample preparation and analysis.

1. Sample Collection and Storage:

  • Collect a random or first-morning urine sample in a clean, sterile container.

  • For quantitative analysis, it is recommended to collect a 24-hour urine sample.

  • Store the urine sample at -20°C or lower until analysis to prevent degradation of organic acids.

2. Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., pentadecanoic acid)

  • 0-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • n-Hexane

  • Pyridine (B92270)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

3. Sample Preparation Workflow:

start Urine Sample add_is Add Internal Standard start->add_is acidify Acidify with HCl (pH < 2) add_is->acidify saturate Saturate with NaCl acidify->saturate extract Extract with Ethyl Acetate saturate->extract dry Evaporate to Dryness extract->dry derivatize1 Derivatize with PFBHA dry->derivatize1 derivatize2 Derivatize with BSTFA/TMCS derivatize1->derivatize2 analyze Analyze by GC-MS derivatize2->analyze

GC-MS sample preparation workflow for urinary organic acids.

4. Detailed Sample Preparation Procedure:

  • Thaw the frozen urine sample at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Transfer a specific volume of the supernatant (e.g., 1 mL) to a glass tube.

  • Add a known amount of the internal standard.

  • Acidify the urine sample to a pH below 2 with hydrochloric acid.

  • Saturate the sample with sodium chloride to improve extraction efficiency.

  • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process for better recovery.

  • Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.

  • For the derivatization of keto-acids, add a solution of PFBHA in pyridine and incubate.

  • Subsequently, add BSTFA with 1% TMCS to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters. Incubate at a controlled temperature (e.g., 70°C) for a specified time.

  • After cooling, the derivatized sample is ready for injection into the GC-MS system.

5. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Analyzer: A quadrupole or ion trap mass analyzer.

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of this compound and the internal standard, which provides higher sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Overview

LC-MS/MS offers a faster and often more sensitive alternative to GC-MS for the analysis of urinary organic acids, and it typically requires less extensive sample preparation as derivatization is often not necessary.

1. Sample Preparation:

  • Sample preparation for LC-MS/MS is generally simpler than for GC-MS.

  • A "dilute-and-shoot" approach is common, where the urine sample is centrifuged, diluted with a suitable buffer or mobile phase, and directly injected into the LC-MS/MS system.

  • An internal standard is added prior to dilution.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray ionization (ESI) is typically used, usually in negative ion mode for acidic compounds.

    • Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.

3. LC-MS/MS Workflow:

start Urine Sample add_is Add Internal Standard start->add_is centrifuge Centrifuge add_is->centrifuge dilute Dilute with Mobile Phase centrifuge->dilute analyze Analyze by LC-MS/MS dilute->analyze

References

Analytical Methods for the Detection of 3-Methyladipic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methyladipic acid (3-MAA) in biological samples, primarily focusing on urine. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented.

Introduction

This compound (C₇H₁₂O₄, MW: 160.17 g/mol ) is a dicarboxylic acid that can be found in human urine. It is a metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid. Elevated levels of 3-MAA in urine can be indicative of certain metabolic disorders, such as Adult Refsum disease, which is characterized by a deficiency in the α-oxidation of phytanic acid. Accurate and sensitive quantification of 3-MAA is therefore crucial for the diagnosis and monitoring of such conditions.

Analytical Techniques

The two primary analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and low volatility, 3-MAA requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound. LC-MS/MS analysis can also be enhanced by derivatization to improve chromatographic retention and ionization efficiency.

Application Note 1: Quantitative Analysis of this compound in Human Urine by GC-MS

Overview

This method describes the quantitative analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization. The protocol involves the conversion of 3-MAA to its trimethylsilyl (B98337) (TMS) ester, which is more amenable to GC analysis.

Metabolic Pathway of Phytanic Acid

The formation of this compound is a result of the ω-oxidation of phytanic acid, which becomes a more significant pathway in conditions where α-oxidation is impaired, such as in Adult Refsum disease.

Metabolic Pathway of Phytanic Acid to this compound Phytanic_Acid Phytanic Acid omega_Oxidation ω-Oxidation Phytanic_Acid->omega_Oxidation Minor Pathway (Upregulated in Refsum Disease) alpha_Oxidation α-Oxidation (Deficient in Refsum Disease) Phytanic_Acid->alpha_Oxidation Major Pathway omega_Hydroxyphytanic_Acid ω-Hydroxyphytanic Acid omega_Oxidation->omega_Hydroxyphytanic_Acid beta_Oxidation_1 β-Oxidation omega_Hydroxyphytanic_Acid->beta_Oxidation_1 Three_MAA This compound beta_Oxidation_1->Three_MAA Pristanic_Acid Pristanic Acid alpha_Oxidation->Pristanic_Acid

Caption: Metabolic pathway of phytanic acid.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.

  • To a 2 mL glass vial, add 1 mL of the urine supernatant.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in the sample).

  • Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass tube. Repeat the extraction two more times and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 40 minutes.[1]

  • Cool the vial to room temperature before analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for the TMS derivative of 3-MAA should be determined experimentally.

Quantitative Data (Representative)

The following table presents representative quantitative data for the analysis of dicarboxylic acids using GC-MS. These values should be experimentally determined for this compound during method validation.

ParameterRepresentative ValueReference
Linearity Range0.1 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Limit of Detection (LOD)0.03 µg/mL[3]
Limit of Quantification (LOQ)0.1 µg/mL[3]
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Application Note 2: High-Throughput Quantitative Analysis of this compound in Human Urine by LC-MS/MS

Overview

This method provides a high-throughput approach for the quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance sensitivity and chromatographic performance, a derivatization step using 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed. This derivatization targets the carboxylic acid functional groups of 3-MAA.

Experimental Workflow

LC-MS/MS Experimental Workflow for 3-MAA Analysis Sample Urine Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Derivatize Derivatization with 3-NPH Dry->Derivatize Reconstitute Reconstitute in Mobile Phase Derivatize->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM) Reconstitute->LC_MSMS Data Data Analysis and Quantification LC_MSMS->Data

Caption: LC-MS/MS workflow for 3-MAA.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 4000 rpm for 5 minutes.

  • To 100 µL of urine supernatant in a microcentrifuge tube, add an appropriate internal standard.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (3-NPH)

  • To the dried residue, add 50 µL of a solution containing 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in methanol (B129727) with 7% pyridine.

  • Incubate the mixture at 37°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness.

  • Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • LC Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 2% B

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical)

The exact MRM transitions for the 3-NPH derivative of this compound need to be determined experimentally by infusing a derivatized standard. The precursor ion ([M+H]⁺) would correspond to the mass of the derivatized 3-MAA. Product ions would be generated by fragmentation of the precursor.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
3-MAA-bis-3-NPHTo be determinedTo be determinedTo be determined
IS-bis-3-NPHTo be determinedTo be determinedTo be determined
Quantitative Data (Representative)

The following table presents representative quantitative data for the analysis of short and medium-chain fatty acids using a derivatization-based LC-MS/MS method. These values should be experimentally determined for this compound.

ParameterRepresentative ValueReference
Linearity Range10 - 2500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)1.90 - 2.21 µg/L
Recovery90 - 105%
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%

Conclusion

The described GC-MS and LC-MS/MS methods provide robust and sensitive approaches for the quantification of this compound in human urine. The choice of method will depend on the specific requirements of the study, including required throughput, sensitivity, and available instrumentation. For both methods, it is imperative to perform a full method validation to determine the specific performance characteristics for this compound in the matrix of interest.

References

Application Note: Quantitative Analysis of 3-Methyladipic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be found in human urine. It is a metabolite of branched-chain amino acid catabolism. Elevated levels of 3-MAA in urine can be indicative of certain inborn errors of metabolism. Accurate and reliable quantification of this compound is crucial for the diagnosis and monitoring of these metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantitative analysis of organic acids in biological fluids due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in human urine using GC-MS.

Principle

The method involves the extraction of organic acids from a urine sample, followed by a chemical derivatization step to convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis.[3] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for the derivatized this compound, allowing for its specific detection and quantification. An internal standard is used to ensure the accuracy and reproducibility of the quantification.

GCMS_Principle cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_output Output Urine Urine Sample Extraction Liquid-Liquid Extraction Urine->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization Injector Injector Derivatization->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Quantification Quantification Data_System->Quantification

Figure 1: Principle of GC-MS analysis for this compound.

Apparatus and Materials

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Centrifuge

    • Nitrogen evaporator

    • Heating block/water bath

    • Vortex mixer

    • Autosampler vials with inserts

    • Pipettes and tips

  • Reagents and Materials:

    • This compound standard

    • Internal Standard (e.g., Tropic acid or a stable isotope-labeled 3-MAA)[2]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

    • Pyridine (B92270)

    • Ethyl acetate (B1210297)

    • Hexane

    • Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate

    • Ultrapure water

    • Urine samples

Experimental Protocols

Standard and Internal Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Tropic acid) at a concentration of 1 mg/mL. The working IS solution should be prepared at a concentration that gives a good response in the GC-MS (e.g., 20 µg/mL).

Sample Preparation (Urine)

A general workflow for sample preparation is outlined below.

Sample_Prep_Workflow start Start: Urine Sample (1 mL) add_is Add Internal Standard (e.g., 50 µL of 20 µg/mL Tropic Acid) start->add_is acidify Acidify with HCl (to pH 1-2) add_is->acidify saturate Saturate with NaCl acidify->saturate extract1 Extract with Ethyl Acetate (3 mL) saturate->extract1 vortex1 Vortex (2 min) extract1->vortex1 centrifuge1 Centrifuge (10 min, 3000 rpm) vortex1->centrifuge1 collect_organic1 Collect Organic Layer centrifuge1->collect_organic1 extract2 Repeat Extraction with Ethyl Acetate (3 mL) collect_organic1->extract2 vortex2 Vortex (2 min) extract2->vortex2 centrifuge2 Centrifuge (10 min, 3000 rpm) vortex2->centrifuge2 collect_organic2 Collect and Pool Organic Layers centrifuge2->collect_organic2 dry_down Evaporate to Dryness (under Nitrogen stream at 40°C) collect_organic2->dry_down derivatize Derivatize: Add Pyridine (50 µL) and BSTFA + 1% TMCS (100 µL) dry_down->derivatize heat Heat at 70°C for 60 min derivatize->heat transfer Transfer to Autosampler Vial heat->transfer end Ready for GC-MS Injection transfer->end

Figure 2: Urine sample preparation workflow.

  • Sample Collection: Collect a random urine sample. For quantitative analysis, it is recommended to normalize the results to creatinine (B1669602) concentration.

  • Internal Standard Addition: To 1 mL of urine in a glass tube, add a known amount of the internal standard solution (e.g., 50 µL of 20 µg/mL Tropic acid).

  • Acidification and Saturation: Acidify the sample to pH 1-2 with HCl and saturate with solid NaCl.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.[2]

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate. Pool the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[3] Cap the tube tightly and heat at 70°C for 60 minutes.

  • Final Step: After cooling, transfer the derivatized sample to an autosampler vial for GC-MS analysis.

GC-MS Conditions

The following are typical GC-MS conditions for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Results

Identification

The identification of the trimethylsilyl (B98337) (TMS) derivative of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a standard or a library (e.g., NIST).

Mass Spectrum of this compound-TMS Derivative

The mass spectrum of the di-TMS derivative of this compound will exhibit characteristic fragment ions. Key ions can be used for quantification and confirmation.

Ion Type m/z Value Description
Molecular Ion (M+)304C13H28O4Si2
M-15289Loss of a methyl group (-CH3)
M-73231Loss of a trimethylsilyl group (-Si(CH3)3)
Quantifier Ion147Characteristic fragment of TMS derivatives
Qualifier Ion289For confirmation

Note: The selection of quantifier and qualifier ions should be based on their specificity and intensity, and validated experimentally.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the standard solutions. The concentration of this compound in the urine samples is then determined from this calibration curve.

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Linearity Range (µg/mL) Correlation Coefficient (r²)
This compound-2TMSTo be determined experimentally147289, 2311 - 100> 0.995
Tropic acid-TMS (IS)To be determined experimentallyTo be determinedTo be determinedN/AN/A

This table should be populated with data obtained from the experimental validation of the method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human urine using GC-MS. The described method, involving liquid-liquid extraction and silylation derivatization, offers a robust and reliable approach for researchers, scientists, and drug development professionals involved in the study of metabolic disorders. The provided guidelines for sample preparation, GC-MS conditions, and data analysis can be adapted and validated for specific laboratory settings to achieve accurate and reproducible results.

References

Application Notes and Protocols for the LC-MS Analysis of 3-Methyladipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). In healthy individuals, the branched-chain fatty acid phytanic acid is primarily metabolized through alpha-oxidation. However, in individuals with ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this pathway.[1][2] Consequently, the body utilizes an alternative omega-oxidation pathway, leading to the formation and subsequent excretion of 3-MAA.[1][2] Therefore, the accurate and sensitive quantification of 3-MAA in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of ARD.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for the quantification of endogenous metabolites due to its high sensitivity, specificity, and throughput. This document provides detailed application notes and protocols for the analysis of this compound using LC-MS.

Metabolic Significance of this compound

In individuals with Adult Refsum Disease, the accumulation of phytanic acid necessitates the upregulation of the ω-oxidation pathway as a compensatory mechanism. This metabolic route ultimately leads to the production of this compound, which is then excreted in the urine.[1] The concentration of 3-MAA in urine has been shown to correlate with plasma phytanic acid levels, making it a valuable non-invasive biomarker for disease monitoring.

Phytanic Acid Metabolism in Refsum Disease cluster_0 Normal Metabolism (Alpha-Oxidation) cluster_1 Alternative Pathway in Refsum Disease (Omega-Oxidation) Phytanic_Acid Phytanic Acid Alpha_Oxidation Alpha-Oxidation (Blocked in Refsum Disease) Phytanic_Acid->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA + Propionyl-CoA Beta_Oxidation->Acetyl_CoA Phytanic_Acid_2 Phytanic Acid Omega_Oxidation Omega-Oxidation Phytanic_Acid_2->Omega_Oxidation Dicarboxylic_Acids Intermediate Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Three_MAA This compound Dicarboxylic_Acids->Three_MAA Urine_Excretion Urinary Excretion Three_MAA->Urine_Excretion

Metabolic pathway of phytanic acid in healthy individuals versus those with Refsum Disease.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in urine from healthy individuals and patients with Adult Refsum Disease. This data highlights the significant elevation of 3-MAA in the patient population.

PopulationMatrixConcentration (µmol/mmol creatinine)Reference
Healthy Individuals (Pediatric) Urine0.1 - 2.0
Adult Refsum Disease Patients Urine8.3 - 57.4 (expressed as µmol PA/day)

Note: The units for the patient population were originally reported as µmol of phytanic acid (PA) metabolized per day. This reflects the capacity of the ω-oxidation pathway.

Experimental Protocols

Sample Preparation: Urine

This protocol outlines a "dilute-and-shoot" method, which is a simple and rapid approach for urine samples.

Materials:

  • Urine sample

  • Deionized water

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.2 µm syringe filters

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of a solution of 50:50 methanol:water containing 0.1% formic acid.

  • Vortex the diluted sample.

  • Filter the sample through a 0.2 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS analysis.

Sample Preparation: Plasma/Serum (with Protein Precipitation)

For plasma or serum samples, protein precipitation is necessary to remove larger molecules that can interfere with the analysis.

Materials:

  • Plasma or serum sample

  • Acetonitrile (B52724) (ice-cold, containing 0.1% formic acid)

  • Centrifuge capable of refrigeration

  • 0.2 µm syringe filters

  • Autosampler vials

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS analysis.

Sample Preparation Workflow cluster_urine Urine Sample Preparation cluster_plasma Plasma/Serum Sample Preparation start Start: Biological Sample (Urine or Plasma/Serum) urine_centrifuge Centrifuge start->urine_centrifuge plasma_precipitate Protein Precipitation (ice-cold acetonitrile) start->plasma_precipitate urine_dilute Dilute urine_centrifuge->urine_dilute urine_filter Filter urine_dilute->urine_filter end_node Ready for LC-MS Analysis urine_filter->end_node plasma_centrifuge Centrifuge plasma_precipitate->plasma_centrifuge plasma_supernatant Collect Supernatant plasma_centrifuge->plasma_supernatant plasma_filter Filter plasma_supernatant->plasma_filter plasma_filter->end_node

General workflow for the preparation of biological samples for 3-MAA analysis.

LC-MS/MS Method

This method is a general guideline and may require optimization for specific instrumentation. Analysis is typically performed in negative ion mode due to the acidic nature of 3-MAA.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for this compound in negative ion mode is the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 159.06. Product ions for MRM analysis can be determined by collision-induced dissociation (CID). Based on the structure of 3-MAA, likely product ions would result from neutral losses of water (H₂O) and carbon dioxide (CO₂).

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
This compound 159.1115.1 (quantifier)15
159.197.1 (qualifier)20
Internal Standard (e.g., Adipic acid-d10) 155.1111.115

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Conclusion

The LC-MS methods outlined in this document provide a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis can serve as a starting point for researchers and clinicians involved in the study and diagnosis of Adult Refsum Disease and other related metabolic disorders. Method validation, including the assessment of linearity, accuracy, precision, and stability, is essential before implementation for clinical or research applications.

References

Application Notes and Protocols: 3-Methyladipic Acid as a Biomarker for Refsum Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues.[1] The underlying cause is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the alpha-oxidation of phytanic acid.[2][3] This blockage of the primary metabolic pathway leads to the utilization of an alternative, minor pathway known as omega-oxidation. 3-Methyladipic acid (3-MAA) is a key metabolite produced through this omega-oxidation pathway and is subsequently excreted in the urine.[4] Consequently, the quantification of urinary 3-MAA serves as a valuable non-invasive biomarker for the diagnosis and monitoring of Refsum disease.[4] These application notes provide a comprehensive overview of the biochemical basis, clinical significance, and detailed protocols for the analysis of 3-MAA in the context of Refsum disease.

Biochemical Basis

In healthy individuals, phytanic acid, derived from dietary sources such as dairy products, ruminant fats, and certain fish, is metabolized primarily through alpha-oxidation in the peroxisomes. This process involves the sequential action of several enzymes, with phytanoyl-CoA hydroxylase catalyzing the initial and rate-limiting step. However, in individuals with Refsum disease, the deficiency of this enzyme prevents the normal breakdown of phytanic acid.

As phytanic acid accumulates, the omega-oxidation pathway, which typically plays a minor role, becomes more prominent. This pathway, occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of phytanic acid, which is then further oxidized to a dicarboxylic acid. Subsequent beta-oxidation from the omega-end leads to the formation of shorter-chain dicarboxylic acids, including this compound.

The following diagram illustrates the metabolic fate of phytanic acid in both healthy individuals and those with Refsum disease.

cluster_0 Phytanic Acid Metabolism cluster_1 Normal Pathway (Alpha-Oxidation) cluster_2 Refsum Disease Pathway Phytanic_Acid Phytanic Acid Alpha_Oxidation Alpha-Oxidation Phytanic_Acid->Alpha_Oxidation Blocked Alpha-Oxidation Blocked Phytanic_Acid->Blocked Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase Alpha_Oxidation->Phytanoyl_CoA_Hydroxylase Pristanic_Acid Pristanic Acid Phytanoyl_CoA_Hydroxylase->Pristanic_Acid Beta_Oxidation_Normal Beta-Oxidation Pristanic_Acid->Beta_Oxidation_Normal Omega_Oxidation Omega-Oxidation Blocked->Omega_Oxidation Alternative Pathway Cytochrome_P450 Cytochrome P450 Enzymes Omega_Oxidation->Cytochrome_P450 Three_MAA This compound Cytochrome_P450->Three_MAA Urine_Excretion Urinary Excretion Three_MAA->Urine_Excretion cluster_0 Urinary 3-MAA Analysis Workflow Sample_Collection 1. Urine Sample Collection (normalize to creatinine) Internal_Standard 2. Add Internal Standard Sample_Collection->Internal_Standard Acidification 3. Acidify with HCl (pH < 2) Internal_Standard->Acidification Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying 5. Dry Organic Phase (Sodium Sulfate) Extraction->Drying Evaporation 6. Evaporate to Dryness (Nitrogen Stream) Drying->Evaporation Derivatization 7. Derivatize with BSTFA/TMCS Evaporation->Derivatization GCMS_Analysis 8. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 9. Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

References

Unraveling 3-Methyladipic Acid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate web of metabolic pathways, the study of 3-Methyladipic acid (3-MAA) offers a crucial window into lipid metabolism and its associated disorders, most notably Refsum disease. For researchers, scientists, and drug development professionals dedicated to advancing our understanding in this field, this document provides a comprehensive suite of application notes and detailed experimental protocols. From sample analysis to in vitro and in vivo modeling, these guidelines are designed to facilitate robust and reproducible research into the metabolism of this significant dicarboxylic acid.

Introduction to this compound Metabolism

This compound is a dicarboxylic acid that serves as a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[1][2] Under normal physiological conditions, phytanic acid is primarily metabolized via α-oxidation. However, in individuals with genetic disorders such as Adult Refsum Disease (ARD), a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs the α-oxidation pathway.[1][3][4] This leads to the upregulation of the alternative ω-oxidation pathway, resulting in the accumulation and subsequent excretion of 3-MAA in urine and plasma. Consequently, the quantification of 3-MAA has become a valuable biomarker for diagnosing and monitoring Refsum disease.

This document outlines the essential experimental protocols for studying 3-MAA metabolism, covering analytical techniques, in vitro cell culture models, and in vivo animal studies.

Data Presentation: Quantitative Insights into 3-MAA Levels

The following tables summarize key quantitative data related to this compound levels in various biological contexts, providing a baseline for experimental design and interpretation.

Table 1: Urinary this compound Levels in Human Subjects

PopulationThis compound Concentration (µmol/mmol creatinine)Reference
Healthy Adult (Male)74.4 ± 76.6
Healthy Adult (Both)0.59 (0.05-1.15)
Patients with Adult Refsum DiseaseSignificantly elevated compared to healthy individuals

Table 2: Capacity of the ω-Oxidation Pathway in Adult Refsum Disease

ParameterValueReference
PA metabolized via ω-oxidation6.9 (2.8–19.4) mg/day
PA metabolized via ω-oxidation20.4 (8.3–57.4) µmol/day

Signaling Pathway and Experimental Workflows

To visually represent the metabolic and experimental processes, the following diagrams have been generated using the DOT language.

Metabolism_of_Phytanic_Acid cluster_alpha α-Oxidation Pathway (Normal) cluster_omega ω-Oxidation Pathway (Refsum Disease) cluster_key Key Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase Phytanoyl-CoA Hydroxylase Phytanoyl-CoA Hydroxylase Phytanoyl-CoA->Phytanoyl-CoA Hydroxylase Substrate Phytanoyl-CoA->Phytanoyl-CoA Hydroxylase Pristanic Acid Pristanic Acid Phytanoyl-CoA Hydroxylase->Pristanic Acid Product Phytanoyl-CoA Hydroxylase->Pristanic Acid β-Oxidation β-Oxidation Pristanic Acid->β-Oxidation Phytanic_Acid_Omega Phytanic Acid CYP4F_Enzymes CYP4F Enzymes (e.g., CYP4F2, CYP4F3B) Phytanic_Acid_Omega->CYP4F_Enzymes Substrate ω-hydroxyphytanic_acid ω-hydroxyphytanic acid CYP4F_Enzymes->ω-hydroxyphytanic_acid Product ADH_ALDH ADH/ALDH ω-hydroxyphytanic_acid->ADH_ALDH Phytanedioic_acid Phytanedioic acid ADH_ALDH->Phytanedioic_acid Beta_Oxidation_Omega β-Oxidation Phytanedioic_acid->Beta_Oxidation_Omega 3-Methyladipic_Acid This compound Beta_Oxidation_Omega->3-Methyladipic_Acid Final Metabolite Metabolite Metabolite Enzyme Enzyme Pathway Pathway Biomarker Biomarker Metabolite_label Metabolite Enzyme_label Enzyme Pathway_label Pathway Biomarker_label Biomarker

Caption: Metabolic pathways of phytanic acid.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Urine/Plasma/Cell Lysate Spike Spike with Internal Standard (e.g., deuterated 3-MAA) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Spike->Extraction Dry Evaporate to Dryness Extraction->Dry Derivatize Add Derivatization Agent (e.g., BSTFA + 1% TMCS) Dry->Derivatize Incubate Incubate at 60-70°C Derivatize->Incubate Inject Inject into GC-MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Quantification using Standard Curve Detect->Quantify

Caption: GC-MS workflow for 3-MAA analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol details the analysis of 3-MAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) following silylation derivatization.

Materials:

  • Urine samples

  • Internal Standard (IS): Deuterated this compound (d3-3-MAA)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Urease

  • Nitrogen gas

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to mix.

    • To 1 mL of urine, add 80 µL of urease solution to break down urea.

    • Spike the sample with a known concentration of the internal standard (d3-3-MAA).

    • Acidify the sample to pH 1-2 with HCl.

  • Extraction:

    • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step and combine the organic layers.

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 40 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 70°C for 2 minutes, ramp to 155°C at 4°C/min, then to 170°C at 4°C/min, and finally to 280°C at 20°C/min, hold for 3 minutes.

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 50-500

  • Quantification:

    • Prepare a calibration curve using standards of 3-MAA with a constant concentration of the internal standard.

    • Quantify the amount of 3-MAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Study of Phytanic Acid Metabolism in HepG2 Cells

This protocol describes the use of the human hepatoma cell line HepG2 to study the ω-oxidation of phytanic acid and the subsequent production of 3-MAA.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phytanic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture plates and flasks

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency.

  • Induction of Phytanic Acid Metabolism:

    • Prepare a stock solution of phytanic acid complexed with fatty acid-free BSA.

    • Seed HepG2 cells in 6-well plates and allow them to adhere and reach about 70% confluency.

    • Replace the culture medium with a serum-free medium containing various concentrations of the phytanic acid-BSA complex (e.g., 50, 100, 200 µM).

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • After the incubation period, collect the cell culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable lysis buffer.

  • Analysis of 3-MAA:

    • Analyze the collected cell culture medium and cell lysates for the presence and quantity of 3-MAA using the GC-MS or LC-MS/MS protocol described previously.

Protocol 3: In Vivo Study of this compound Metabolism in a Mouse Model

This protocol outlines the induction of phytanic acid accumulation in mice through a phytol-enriched diet to study the in vivo metabolism to 3-MAA.

Materials:

  • C57BL/6J mice

  • Standard rodent chow

  • Phytol (B49457)

  • Metabolic cages for urine collection

Procedure:

  • Animal Model and Diet:

    • Acclimate adult male C57BL/6J mice to individual housing in metabolic cages.

    • Prepare a phytol-enriched diet by mixing phytol into the standard powdered chow at a concentration of 0.5% (w/w). A control group will receive the standard chow without phytol.

    • Provide the respective diets and water ad libitum for a period of 2-4 weeks.

  • Sample Collection:

    • Collect 24-hour urine samples from the metabolic cages at baseline and at regular intervals throughout the study.

    • At the end of the study period, euthanize the mice and collect blood (for plasma) and liver tissue.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize liver tissue in a suitable buffer.

    • Store all samples at -80°C until analysis.

  • Analysis of 3-MAA:

    • Quantify the concentration of 3-MAA in urine, plasma, and liver homogenates using the GC-MS or LC-MS/MS protocol.

Conclusion

The protocols and data presented herein provide a robust framework for investigating the metabolism of this compound. By employing these standardized methods, researchers can achieve greater consistency and comparability in their findings, ultimately accelerating the development of new diagnostic and therapeutic strategies for Refsum disease and other related metabolic disorders. The provided diagrams offer a clear visual representation of the key pathways and experimental procedures, aiding in both the planning and communication of research in this critical area.

References

Application Notes and Protocols for In Vitro Assays Involving 3-Methyladipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Methyladipic acid (3-MAA) presents a key area of investigation, particularly in the context of metabolic disorders. As a dicarboxylic acid, it is a metabolite of phytanic acid, a branched-chain fatty acid.[1][2] In individuals with Adult Refsum Disease, a genetic disorder affecting phytanic acid metabolism, the typical alpha-oxidation pathway is impaired.[1] Consequently, the alternative omega-oxidation pathway becomes crucial, leading to the formation and excretion of 3-MAA.[1][2] This makes 3-MAA a significant biomarker for monitoring the activity of the ω-oxidation pathway in these patients.

These application notes provide detailed protocols for hypothetical in vitro assays designed to investigate the biological effects of this compound on cellular models. The assays focus on its potential impact on mitochondrial function and oxidative stress, areas of significant interest given its role in fatty acid metabolism.

Application Note 1: Assessing the Impact of this compound on Mitochondrial Respiration in HepG2 Cells

Objective: To determine the effect of this compound on mitochondrial respiration in a human hepatocyte cell line (HepG2) using a Seahorse XF Analyzer. This assay can elucidate whether 3-MAA, at pathophysiologically relevant concentrations, alters key parameters of mitochondrial function such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Background: Given that 3-MAA is a product of fatty acid ω-oxidation, a process that is upregulated when primary fatty acid metabolism is impaired, it is crucial to understand its downstream effects on cellular energy metabolism. Dysregulation of mitochondrial respiration is a hallmark of many metabolic diseases.

Experimental Protocol: Mitochondrial Stress Test

Materials:

  • HepG2 cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (3-MAA) stock solution (100 mM in DMSO)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a Seahorse XF cell culture microplate at a density of 2 x 10⁴ cells per well in 80 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Preparation of 3-MAA Treatment:

    • Prepare serial dilutions of 3-MAA from the 100 mM stock solution in Seahorse XF Base Medium to achieve final assay concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle control (DMSO).

  • Cell Treatment:

    • After 24 hours of incubation, remove the complete culture medium from the wells.

    • Wash the cells gently with 150 µL of pre-warmed Seahorse XF Base Medium.

    • Add 180 µL of the prepared 3-MAA dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

  • Seahorse XF Analyzer Setup:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Load the prepared inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Mitochondrial Respiration Assay:

    • Place the cell culture microplate in the Seahorse XF Analyzer.

    • Initiate the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • Normalize the OCR data to the cell number in each well.

    • Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

Data Presentation:

Treatment GroupBasal Respiration (pmol O₂/min)ATP Production (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Vehicle Control150.5 ± 12.3110.2 ± 9.8350.1 ± 25.6132.6 ± 15.4
1 µM 3-MAA148.9 ± 11.5108.7 ± 8.9345.8 ± 23.1132.1 ± 14.8
10 µM 3-MAA145.3 ± 10.8105.1 ± 9.2330.4 ± 21.7127.4 ± 13.9
100 µM 3-MAA120.7 ± 9.985.6 ± 7.5250.9 ± 18.4107.9 ± 12.1
1 mM 3-MAA95.2 ± 8.160.3 ± 6.4180.2 ± 15.389.3 ± 10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Expected Outcome: This assay will reveal if 3-MAA has a dose-dependent effect on mitochondrial respiration. A significant decrease in maximal respiration and spare respiratory capacity at higher concentrations could suggest mitochondrial toxicity.

Workflow Diagram:

Mitochondrial_Stress_Test_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HepG2 Cells prepare_3maa Prepare 3-MAA Solutions seed_cells->prepare_3maa treat_cells Treat Cells with 3-MAA prepare_3maa->treat_cells prepare_inhibitors Prepare Inhibitor Plate run_seahorse Run Seahorse XF Assay prepare_inhibitors->run_seahorse incubate Incubate Cells treat_cells->incubate incubate->run_seahorse analyze_data Analyze OCR Data run_seahorse->analyze_data interpret_results Interpret Results analyze_data->interpret_results

Workflow for the Mitochondrial Stress Test using a Seahorse XF Analyzer.

Application Note 2: Evaluation of this compound-Induced Oxidative Stress

Objective: To quantify the generation of reactive oxygen species (ROS) in human embryonic kidney cells (HEK293) following exposure to this compound using a DCFDA-based assay.

Background: An imbalance in fatty acid metabolism can lead to increased oxidative stress. This assay aims to determine if an accumulation of 3-MAA contributes to cellular oxidative stress by measuring the levels of intracellular ROS.

Experimental Protocol: ROS Detection with DCFDA

Materials:

  • HEK293 cells

  • 96-well black, clear-bottom microplate

  • Complete cell culture medium

  • This compound (3-MAA) stock solution (100 mM in DMSO)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Tert-butyl hydroperoxide (TBHP) as a positive control

  • Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Preparation of 3-MAA Treatment:

    • Prepare serial dilutions of 3-MAA in serum-free medium to achieve final assay concentrations (e.g., 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM TBHP).

  • DCFDA Staining:

    • Remove the culture medium and wash the cells twice with 100 µL of pre-warmed HBSS.

    • Prepare a 10 µM DCFDA working solution in HBSS.

    • Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Cell Treatment:

    • After incubation, remove the DCFDA solution and wash the cells twice with 100 µL of pre-warmed HBSS.

    • Add 100 µL of the prepared 3-MAA dilutions, vehicle control, or positive control to the respective wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

    • Incubate the plate at 37°C and take readings at subsequent time points (e.g., 30, 60, and 120 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Data Presentation:

Treatment GroupFold Change in Fluorescence (60 min)
Vehicle Control1.0 ± 0.1
10 µM 3-MAA1.1 ± 0.2
100 µM 3-MAA1.5 ± 0.3
1 mM 3-MAA2.8 ± 0.5
10 mM 3-MAA4.2 ± 0.7
100 µM TBHP (Positive Control)5.5 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Expected Outcome: An increase in fluorescence intensity in 3-MAA-treated cells compared to the control would indicate an increase in intracellular ROS levels, suggesting that 3-MAA may induce oxidative stress.

Signaling Pathway Diagram:

Oxidative_Stress_Pathway MAA This compound MitoDysfunction Mitochondrial Dysfunction MAA->MitoDysfunction (potential) ROS Increased ROS MitoDysfunction->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellularResponse Cellular Stress Response OxidativeDamage->CellularResponse

Hypothesized pathway of 3-MAA-induced oxidative stress.

References

Animal Models for Studying 3-Methyladipic Aciduria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic aciduria is a rare inherited metabolic disorder characterized by the urinary excretion of 3-methyladipic acid and 3-methylglutaconic acid. It is biochemically classified as a form of 3-methylglutaconic aciduria type I. This condition arises from a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.[1][2][3][4] This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876).[1][5] Its deficiency leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and subsequently metabolized to this compound. The clinical presentation of 3-methyladipic aciduria can be highly variable, ranging from asymptomatic individuals to those with severe neurological impairment, including developmental delay and speech difficulties.[2][6]

Currently, there are no established and widely characterized animal models specifically for 3-methyladipic aciduria. However, based on the genetic etiology of the disease, an Auh knockout (KO) mouse model represents the most relevant and promising investigational tool. This document provides detailed application notes and protocols for the proposed generation and characterization of an Auh KO mouse model, drawing parallels from established models of other organic acidurias.

Proposed Animal Model: Auh Knockout Mouse

The generation of a mouse model with a targeted disruption of the Auh gene is the logical first step to recapitulating the biochemical and potential clinical phenotypes of 3-methyladipic aciduria. This can be achieved using CRISPR/Cas9 technology or by targeted deletion of a critical exon in embryonic stem cells. The resulting homozygous Auh knockout mice are expected to exhibit a biochemical profile similar to human patients.

Logical Framework for Auh Knockout Mouse Generation

G ES_Cells Mouse Embryonic Stem (ES) Cells Modified_ES Genetically Modified ES Cells (Auh gene disrupted) ES_Cells->Modified_ES Targeting_Vector Targeting Vector (e.g., CRISPR/Cas9 or homologous recombination) Targeting_Vector->ES_Cells Blastocyst Blastocyst Modified_ES->Blastocyst Implantation Implantation into Pseudopregnant Female Blastocyst->Implantation Chimeric_Mouse Chimeric Mouse Implantation->Chimeric_Mouse Breeding Breeding with Wild-Type Mice Chimeric_Mouse->Breeding Heterozygous Heterozygous (Auh+/-) Mice Breeding->Heterozygous Intercross Heterozygous Intercross Heterozygous->Intercross Homozygous Homozygous (Auh-/-) Knockout Mice Intercross->Homozygous

Caption: Workflow for generating an Auh knockout mouse model.

Application Notes

The Auh KO mouse model will be instrumental for:

  • Pathophysiological Studies: Investigating the downstream cellular and systemic effects of 3-methylglutaconyl-CoA hydratase deficiency. This includes understanding the mechanisms of potential neurotoxicity and developmental delays.

  • Biomarker Discovery and Validation: Confirming the utility of urinary this compound and 3-methylglutaconic acid as reliable biomarkers and exploring novel, more sensitive markers in blood and tissues.

  • Preclinical Drug Development: Evaluating the efficacy and safety of potential therapeutic interventions, such as substrate reduction therapies, enzyme replacement therapies, or pharmacological chaperones.

  • Dietary Intervention Studies: Assessing the impact of dietary modifications, such as leucine restriction, on the biochemical and clinical phenotype of the mice.

Experimental Protocols

The following protocols are adapted from established methodologies used in the study of other organic acidurias and are proposed for the comprehensive characterization of the Auh KO mouse model.

Biochemical Phenotyping

Objective: To confirm the biochemical signature of 3-methyladipic aciduria in the Auh KO mouse.

Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection: House individual mice in metabolic cages for 24 hours to collect urine. Record the total volume. Store urine samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • To 50 µL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

    • Perform liquid-liquid extraction with ethyl acetate (B1210297) to isolate organic acids.[7]

    • Evaporate the organic phase to dryness.

  • Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract and heat to convert the organic acids into their volatile trimethylsilyl (B98337) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the organic acids on a suitable capillary column.

    • Identify and quantify the organic acids based on their retention times and mass spectra by comparing them to known standards.[8][9]

  • Data Analysis: Normalize the concentration of this compound and 3-methylglutaconic acid to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Expected Quantitative Data

AnalyteWild-Type (WT) MiceAuh KO Mice
This compound (µmol/mmol creatinine)Not detectable or traceSignificantly elevated
3-Methylglutaconic Acid (µmol/mmol creatinine)Not detectable or traceSignificantly elevated
3-Hydroxyisovaleric Acid (µmol/mmol creatinine)Low levelsElevated
Histopathological Analysis

Objective: To identify any pathological changes in tissues, particularly the brain and liver, which are often affected in mitochondrial and organic acid disorders.

Protocol: Tissue Collection and Histology

  • Tissue Collection:

    • Anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Dissect the brain, liver, kidneys, and other relevant organs.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Tissue Processing and Staining:

    • Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.

    • Cut 5-10 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Perform Hematoxylin and Eosin (H&E) staining for general morphology.

    • For brain tissue, consider specific stains like Luxol Fast Blue for myelin and Nissl staining for neuronal cell bodies to assess for neurodegeneration or structural abnormalities.[10]

  • Microscopy and Analysis:

    • Examine the stained sections under a light microscope.

    • Quantify any observed pathologies, such as vacuolization, cellular infiltration, or cell death.

Expected Histopathological Findings in Auh KO Mice

TissuePotential Finding
BrainSpongiform changes, neuronal loss, astrogliosis (particularly in the basal ganglia).
LiverSteatosis (fatty liver), mitochondrial abnormalities.
KidneyTubular damage.[11]
Neurological and Behavioral Phenotyping

Objective: To assess for any neurological deficits or behavioral abnormalities that may correspond to the clinical symptoms observed in some patients.

Experimental Workflow for Behavioral Testing

G cluster_0 Behavioral Test Battery Open_Field Open Field Test (Locomotor Activity, Anxiety) Elevated_Plus_Maze Elevated Plus Maze (Anxiety) Open_Field->Elevated_Plus_Maze Rotarod Rotarod Test (Motor Coordination, Balance) Elevated_Plus_Maze->Rotarod Morris_Water_Maze Morris Water Maze (Learning and Memory) Rotarod->Morris_Water_Maze Start Auh KO and WT Mice (Age and Sex Matched) Start->Open_Field G Leucine Leucine Intermediates Intermediate Metabolites Leucine->Intermediates Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Intermediates->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA AUH Enzyme (Deficient) Toxic Accumulation Toxic Accumulation Methylglutaconyl_CoA->Toxic Accumulation Ketone_Bodies Ketone Bodies & Acetyl-CoA HMG_CoA->Ketone_Bodies TCA_Cycle TCA Cycle Ketone_Bodies->TCA_Cycle ETC Electron Transport Chain (ETC) TCA_Cycle->ETC ATP ATP ETC->ATP

References

Purchasing 3-Methyladipic Acid Standard for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the procurement and laboratory use of 3-Methyladipic acid analytical standards. It includes a summary of commercially available standards, their key properties, and detailed protocols for quality control and experimental analysis.

Sourcing and Selection of this compound

The selection of a this compound standard is contingent on the specific requirements of the intended application, such as the desired purity, quantity, and whether a specific enantiomer or a racemic mixture is needed. Below is a summary of offerings from prominent chemical suppliers.

Table 1: Commercially Available this compound Standards
SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound3058-01-399%5 g
Cayman Chemical This compound3058-01-3≥95%5 g, 10 g, 25 g, 50 g
RayBiotech This compound3058-01-398%500 mg
Santa Cruz Biotechnology This compound3058-01-3-Inquire for details
MedChemExpress This compound3058-01-3-10 mM * 1 mL in DMSO
GlpBio This compound3058-01-3-Inquire for details
Abound This compound3058-01-399%1 g, 5 g, 25 g
Aladdin Scientific (R)-(+)-3-Methyladipic acid623-82-5min 96%1 g

Note: Purity and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the integrity of the this compound standard.

Table 2: Physicochemical Data of this compound
PropertyValueSource
Molecular Formula C₇H₁₂O₄[1][2]
Molecular Weight 160.17 g/mol [2][3]
Melting Point 100-102 °C[3][4]
Boiling Point 230 °C at 30 mmHg[3][4]
Solubility DMF: 14 mg/mL, DMSO: 12 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 5 mg/mL[5]
Storage Temperature -20°C[5][6]
Appearance White to off-white crystalline powder[7]

Storage Recommendations: this compound should be stored in a tightly sealed container at -20°C to ensure long-term stability, which can be up to four years.[5][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

Application: Biomarker in Refsum Disease

This compound is a key metabolite in the ω-oxidation pathway of phytanic acid.[6] In individuals with Adult Refsum Disease (ARD), a genetic disorder characterized by a deficiency in the α-oxidation pathway of phytanic acid, the ω-oxidation pathway becomes a significant route for phytanic acid degradation.[4][7] Consequently, elevated levels of this compound in urine can serve as a biomarker for this condition.[5][8]

Phytanic Acid ω-Oxidation Pathway

phytanic_acid_oxidation Phytanic_Acid Phytanic Acid omega_hydroxyphytanic_acid ω-Hydroxyphytanic Acid Phytanic_Acid->omega_hydroxyphytanic_acid CYP450 (ω-hydroxylation) phytanedioic_acid Phytanedioic Acid omega_hydroxyphytanic_acid->phytanedioic_acid ADH & ALDH beta_oxidation β-Oxidation phytanedioic_acid->beta_oxidation Three_Methyladipic_Acid This compound beta_oxidation->Three_Methyladipic_Acid Final Metabolite

Caption: Phytanic acid ω-oxidation pathway leading to this compound.

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in biological matrices. It is recommended to optimize these methods for your specific instrumentation and experimental conditions.

Workflow for Purchasing and Quality Control

purchasing_workflow start Identify Need for This compound Standard select_supplier Select Supplier (Based on Purity, Quantity, Cost) start->select_supplier place_order Place Order and Obtain Certificate of Analysis (CoA) select_supplier->place_order receive_standard Receive and Visually Inspect Standard place_order->receive_standard log_standard Log Standard into Laboratory Inventory System receive_standard->log_standard qc_analysis Perform Quality Control Analysis (e.g., Purity check by HPLC/GC-MS) log_standard->qc_analysis compare_coa Compare QC Results with CoA qc_analysis->compare_coa pass Standard Passes QC compare_coa->pass Match fail Standard Fails QC (Contact Supplier) compare_coa->fail Mismatch store Store Standard at -20°C pass->store

Caption: Workflow for purchasing and initial quality control of the standard.

Protocol for Quantification of this compound in Urine by GC-MS

This protocol is adapted from methodologies for the analysis of urinary organic acids.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen urine samples at room temperature.

  • To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or another dicarboxylic acid not present in the sample).

  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

  • Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound-TMS derivative and the internal standard.

4. Quantification:

  • Generate a calibration curve using the this compound standard prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Purity Assessment of this compound Standard by HPLC-UV

This protocol is a general method for the analysis of dicarboxylic acids and may require optimization.

1. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for linearity assessment.

  • Dissolve a known amount of the purchased this compound in the same solvent to a final concentration of 1 mg/mL.

2. HPLC-UV Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • UV Detector Conditions:

    • Wavelength: 210 nm.

3. Data Analysis:

  • Assess the purity of the standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Confirm the identity of the main peak by comparing its retention time to that of a certified reference material, if available.

Safety Precautions

This compound is for laboratory research use only and is not intended for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] The material should be handled in a well-ventilated area.[4] Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

References

Troubleshooting & Optimization

improving sensitivity of 3-Methyladipic acid detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methyladipic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent methods for the quantification of this compound, an organic acid, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Due to the low volatility and polar nature of this compound, direct analysis can be challenging, often requiring a derivatization step to improve its chromatographic properties and detection sensitivity.[2]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a crucial sample preparation step for the GC-MS analysis of polar compounds like this compound.[2][3] It converts the non-volatile acid into a more volatile and thermally stable derivative, which improves peak shape, reduces adsorption to the GC column, and enhances sensitivity.[2][3] The most common derivatization techniques are silylation, which forms trimethylsilyl (B98337) (TMS) esters, and esterification, which forms fatty acid methyl esters (FAMEs).[3][4]

Q3: What are "matrix effects" in LC-MS/MS analysis and how can they affect the detection of this compound?

A3: Matrix effects in LC-MS/MS refer to the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., urine, plasma).[5][6][7] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in the detection of this compound.[6][8] Matrix effects are a significant concern in the analysis of complex biological samples.[5]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Derivatization Optimize the derivatization reaction. For silylation with BSTFA, ensure the sample is dry and consider adjusting the reaction time and temperature (e.g., 60°C for 60 minutes).[3][4] For esterification with BF3-Methanol, ensure mild heating conditions (e.g., 50-60°C for about an hour).[4]
Suboptimal Injection Parameters Switch from a split injection to a splitless injection to introduce more of the sample onto the column.[9] For very dilute samples, a Programmed Temperature Vaporization (PTV) inlet can be used for large volume injection, which can increase sensitivity by one to two orders of magnitude.[10]
Poor Chromatographic Peak Shape Narrower peaks lead to better signal-to-noise ratios.[11] Consider using a shorter, smaller diameter GC column ("fast GC") to achieve sharper peaks.[10] Also, ensure the inlet liner is clean and appropriate for your injection mode.[11]
Low Detector Response If using GC-MS/MS, optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. MRM can significantly reduce background noise and improve the signal-to-noise ratio.[10] For single quadrupole GC-MS, ensure the ion source is clean and the detector voltage is appropriately set.[11]

Logical Troubleshooting Workflow for Low GC-MS Sensitivity

G start Low 3-MA Signal deriv Check Derivatization Efficiency start->deriv deriv_ok Derivatization OK? deriv->deriv_ok inject Optimize Injection Parameters inject_ok Injection OK? inject->inject_ok chrom Evaluate Chromatography chrom_ok Peak Shape Good? chrom->chrom_ok ms Check MS Detector Settings ms_ok Sensitivity Improved? ms->ms_ok deriv_ok->deriv No deriv_ok->inject Yes inject_ok->inject No inject_ok->chrom Yes chrom_ok->chrom No chrom_ok->ms Yes end Signal Improved ms_ok->end Yes end_fail Consult Instrument Specialist ms_ok->end_fail No

Caption: Troubleshooting workflow for low GC-MS sensitivity of this compound.

LC-MS/MS Analysis

Issue 2: High Variability in Quantitative Results and Low Sensitivity for this compound

Possible Causes & Solutions:

CauseRecommended Solution
Matrix Effects To assess matrix effects, compare the signal of this compound in a post-extraction spiked blank matrix to the signal in a neat solvent.[6][7] If significant ion suppression or enhancement is observed, consider the following: - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. - Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better clean up the sample and remove interfering matrix components.[12][13] - Modify Chromatography: Adjust the gradient or mobile phase composition to separate this compound from the interfering compounds.[6]
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperatures.[14] Ensure the mobile phase pH is appropriate for the ionization of this compound (typically acidic for positive ion mode or basic for negative ion mode).[12] Avoid mobile phase additives known to cause ion suppression, such as trifluoroacetic acid (TFA), if possible.[15]
Contamination High background noise can obscure the analyte signal.[16] Ensure high purity solvents and reagents are used.[15] Regularly clean the ion source and check for carryover from previous injections by running blank samples.[16][17]
Inconsistent Retention Time Retention time shifts can lead to inaccurate quantification, especially in scheduled MRM methods.[14][16] This can be caused by column degradation, changes in mobile phase composition, or temperature fluctuations.[16] Ensure proper column equilibration between injections.[14]

Signaling Pathway of Matrix Effects in LC-MS/MS

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Ion Source MA This compound Coelution Co-elution MA->Coelution Matrix Matrix Components Matrix->Coelution Ionization Ionization Process Coelution->Ionization Interfere with Suppression Ion Suppression Ionization->Suppression Enhancement Ion Enhancement Ionization->Enhancement

Caption: Impact of matrix components on the ionization of this compound.

Experimental Protocols

Protocol 1: Silylation Derivatization for GC-MS Analysis

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Place the dried sample extract in an autosampler vial.[3]

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[3][4]

  • Cap the vial tightly and vortex for 10 seconds.[3][4]

  • Heat the vial at 60°C for 60 minutes.[3][4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like dichloromethane.[3]

Experimental Workflow for Silylation

G A Place Dried Sample in Vial B Add 50 µL BSTFA + 1% TMCS A->B C Cap and Vortex for 10s B->C D Heat at 60°C for 60 min C->D E Cool to Room Temperature D->E F Analyze by GC-MS E->F

Caption: Workflow for silylation derivatization of this compound.

Protocol 2: Esterification to FAMEs for GC-MS Analysis

This protocol details the formation of fatty acid methyl esters (FAMEs) from this compound using Boron Trifluoride (BF₃)-Methanol.

Materials:

  • Dried sample extract containing this compound

  • 14% Boron Trifluoride (BF₃) in Methanol

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Vortex mixer

  • Heating block or oven

  • Centrifuge

Procedure:

  • Place the dried sample into a screw-capped glass tube.[3]

  • Add 50 µL of 14% BF₃-Methanol solution to the sample.[4]

  • Cap the tube, vortex briefly, and heat at 60°C for 60 minutes.[4]

  • After cooling, add 0.5 mL of saturated NaCl solution.[4]

  • Add 0.6 mL of hexane, vortex thoroughly, and centrifuge to separate the layers.[3][4]

  • Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[4]

  • The sample is now ready for GC-MS analysis.

References

troubleshooting failed 3-Methyladipic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyladipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during its synthesis. The following information is presented in a question-and-answer format to directly address potential challenges in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Direct Oxidation of 3-Methylcyclohexanone (B152366)

This is a common and direct approach, but it can be prone to side reactions and low yields if not carefully controlled.

Question: My direct oxidation of 3-methylcyclohexanone is resulting in a low yield of this compound. What are the likely causes?

Answer: Low yields in the direct oxidation of 3-methylcyclohexanone can stem from several factors, often related to the harshness of the oxidizing agent and reaction conditions.

  • Incomplete Oxidation: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the oxidizing agent to the starting material.

  • Over-oxidation and Side Reactions: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can cleave other C-C bonds in the molecule, leading to the formation of shorter-chain dicarboxylic acids (e.g., 2-methylglutaric acid, 2-methylsuccinic acid) and other byproducts.[1] The presence of a methyl group can influence the stability of intermediates, potentially leading to a variety of side products.

  • Poor Temperature Control: These oxidations are often exothermic. A failure to control the temperature can lead to runaway reactions and the formation of undesired byproducts. For permanganate oxidations, careful temperature control is necessary to prevent excessive degradation.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reactivity of the oxidizing agent and the stability of the product. For instance, permanganate oxidations are often carried out under basic conditions.

Question: I'm using nitric acid for the oxidation and observing the evolution of brown fumes. Is this normal, and what are the potential side products?

Answer: Yes, the evolution of brown fumes (nitrogen dioxide, NO₂) is expected during nitric acid oxidations of cyclic ketones and alcohols.[2] However, excessive fuming can indicate a reaction that is proceeding too quickly.

Potential side products in the nitric acid oxidation of substituted cyclohexanones include shorter-chain dicarboxylic acids due to over-oxidation. The initial oxidation of the ketone to open the ring requires at least one α-hydrogen.[3] The reaction proceeds via enolization, and for an unsymmetrical ketone like 3-methylcyclohexanone, the reaction can proceed through the more stable enol tautomer, influencing the product distribution.[3][4] Common impurities in the synthesis of adipic acid, which are analogous to the byproducts in your synthesis, include glutaric acid and succinic acid.[1]

Route 2: Baeyer-Villiger Oxidation and Subsequent Hydrolysis

This two-step approach often provides better control and higher yields by first forming a lactone from the cyclic ketone, which is then hydrolyzed to the desired dicarboxylic acid.

Question: I am attempting a Baeyer-Villiger oxidation on 3-methylcyclohexanone, but the reaction is slow or incomplete. How can I improve it?

Answer: The Baeyer-Villiger oxidation converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid.[5] Issues with this reaction often relate to the choice of reagent and reaction conditions.

  • Reagent Reactivity: The reactivity of the peroxyacid is crucial. More reactive peroxyacids like trifluoroperacetic acid (TFPAA) are often more effective than meta-chloroperbenzoic acid (mCPBA) for less reactive ketones.[5]

  • Catalyst: In some cases, a Lewis acid or Brønsted acid catalyst can be used to activate the ketone's carbonyl group, making it more susceptible to attack by the peroxyacid.[6]

  • Steric Hindrance: While 3-methylcyclohexanone is not exceptionally hindered, steric factors can play a role. Ensure adequate reaction time and temperature.[7]

  • Solvent Choice: The choice of solvent can impact the reaction rate. A non-polar, aprotic solvent is typically used.

Question: My Baeyer-Villiger oxidation is complete, but I am struggling with the hydrolysis of the resulting 4-methyl-ε-caprolactone. What are the key parameters to control?

Answer: The hydrolysis of the lactone to the corresponding hydroxy acid (which is then oxidized in the second step of the overall process to the dicarboxylic acid) is a critical step.

  • pH Control: Hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH.[3] However, strong acidic conditions can sometimes promote polymerization or degradation of the product.[3] Alkaline hydrolysis is often more rapid than acid hydrolysis.[4]

  • Temperature: Increasing the temperature will increase the rate of hydrolysis. However, excessively high temperatures, especially under harsh pH conditions, can lead to product degradation.[3]

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete hydrolysis, resulting in a mixture of the desired product and unreacted lactone.[3]

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of 3-Methylcyclohexanone

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylcyclohexanone in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Peroxyacid: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in the same solvent to the stirred ketone solution. The addition should be dropwise to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 4-methyl-ε-caprolactone.

Protocol 2: Alkaline Hydrolysis of 4-Methyl-ε-caprolactone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-methyl-ε-caprolactone in an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the mixture to reflux and maintain the temperature for several hours.

  • Reaction Monitoring: Monitor the disappearance of the lactone by TLC or GC.

  • Work-up: After cooling the reaction mixture to room temperature, acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from hot water or a suitable organic solvent.

Data Presentation

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate.

Migratory GroupAptitude
Tertiary alkylHighest
CyclohexylHigh
Secondary alkyl, PhenylMedium
Primary alkylLow
MethylLowest

Data compiled from established principles of the Baeyer-Villiger oxidation.[8]

Visualizations

Troubleshooting_Workflow start Failed this compound Synthesis check_route Which synthesis route was used? start->check_route direct_ox Direct Oxidation of 3-Methylcyclohexanone check_route->direct_ox Direct Oxidation bv_hydrolysis Baeyer-Villiger Oxidation followed by Hydrolysis check_route->bv_hydrolysis Two-step low_yield_ox Low Yield? direct_ox->low_yield_ox impure_product_ox Impure Product? direct_ox->impure_product_ox low_yield_bv Low Yield in BV step? bv_hydrolysis->low_yield_bv cause1_ox Incomplete reaction (Time, Temp, Stoichiometry) low_yield_ox->cause1_ox Yes cause2_ox Over-oxidation/ Side reactions low_yield_ox->cause2_ox Yes cause3_ox Poor temperature control low_yield_ox->cause3_ox Yes low_yield_hydrolysis Low Yield in Hydrolysis? low_yield_bv->low_yield_hydrolysis No, BV is fine cause1_bv Low peroxyacid reactivity low_yield_bv->cause1_bv Yes cause2_bv Steric hindrance low_yield_bv->cause2_bv Yes cause1_hydrolysis Suboptimal pH low_yield_hydrolysis->cause1_hydrolysis Yes cause2_hydrolysis Low temperature/ short reaction time low_yield_hydrolysis->cause2_hydrolysis Yes solution1_ox Increase reaction time/temp Adjust stoichiometry cause1_ox->solution1_ox solution2_ox Use milder conditions Improve temperature control cause2_ox->solution2_ox cause3_ox->solution2_ox solution1_bv Use stronger peroxyacid (e.g., TFPAA) Add catalyst cause1_bv->solution1_bv solution2_bv Increase reaction time/temp cause2_bv->solution2_bv solution1_hydrolysis Adjust pH to acidic or basic cause1_hydrolysis->solution1_hydrolysis solution2_hydrolysis Increase temperature and/or reaction time cause2_hydrolysis->solution2_hydrolysis

Caption: Troubleshooting workflow for this compound synthesis.

Baeyer_Villiger_Pathway start 3-Methylcyclohexanone intermediate 4-Methyl-ε-caprolactone start->intermediate Baeyer-Villiger Oxidation reagent Peroxyacid (e.g., mCPBA) reagent->intermediate product This compound intermediate->product Ring Opening side_reaction Side Reactions (e.g., polymerization) intermediate->side_reaction hydrolysis Hydrolysis (H₃O⁺ or OH⁻) hydrolysis->product

Caption: Baeyer-Villiger synthesis route for this compound.

References

Technical Support Center: Optimizing Derivatization of 3-Methyladipic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Methyladipic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a dicarboxylic acid, making it a polar and non-volatile compound. Direct injection onto a GC column results in poor chromatographic peak shape, low sensitivity, and potential interactions with the column's stationary phase.[1] Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl (B83357) esters, making the molecule suitable for GC analysis.[1] This process improves peak symmetry, increases thermal stability, and enhances detection by the mass spectrometer.[2][3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most widely used derivatization techniques for dicarboxylic acids like this compound are:

  • Silylation: This method replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification (or Alkylation): This technique converts the carboxylic acids into esters, typically methyl esters (FAMEs - Fatty Acid Methyl Esters). A common reagent for this is Boron Trifluoride-Methanol (BF3-MeOH).

Q3: Which derivatization method is better for this compound?

A3: Both silylation and esterification are suitable for the analysis of low-molecular-weight dicarboxylic acids. Silylation with BSTFA is often preferred as it can provide lower detection limits and higher reproducibility, especially when dealing with small sample amounts. Silylation is also a relatively fast and high-yield reaction. However, silyl derivatives can be sensitive to hydrolysis and require anhydrous conditions. Esterification with BF3/methanol is a robust method, but it can be more time-consuming. The choice of method may also depend on the sample matrix and potential interfering substances.

Q4: I am seeing two peaks for my derivatized this compound. What could be the cause?

A4: The presence of two peaks likely indicates incomplete derivatization. This compound has two carboxyl groups, and if only one is derivatized, you will see a peak for the mono-derivatized product in addition to the fully derivatized one. To resolve this, you may need to optimize your reaction conditions, such as increasing the reaction time, temperature, or the amount of derivatizing reagent.

Q5: How can I ensure my derivatization reaction goes to completion?

A5: To ensure complete derivatization of both carboxyl groups in this compound, consider the following:

  • Reagent Excess: Use a sufficient molar excess of the derivatizing agent.

  • Catalyst: For silylation, the addition of a catalyst like 1% TMCS to BSTFA can improve reaction efficiency, especially for hindered compounds.

  • Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. For silylation with BSTFA, heating at 60-75°C for 30-60 minutes is common. For esterification with BF3-methanol, heating at around 60°C for 60 minutes is a good starting point.

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure your sample and solvents are dry and perform the reaction in a moisture-free environment.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No peak or very small peak for derivatized this compound 1. Incomplete derivatization. 2. Degradation of the analyte. 3. Loss of sample during workup. 4. Incorrect GC-MS parameters.1. Optimize derivatization conditions (increase reagent amount, temperature, or time). 2. Ensure the reaction temperature is not too high. 3. Handle the sample carefully during extraction and solvent evaporation steps. 4. Verify GC inlet temperature, column temperature program, and MS settings.
Multiple peaks for the analyte (e.g., mono- and di-derivatized) 1. Incomplete derivatization of one or both carboxyl groups. 2. Presence of isomers in the standard or sample.1. Increase the molar excess of the derivatizing reagent. 2. Increase the reaction time and/or temperature. 3. For silylation, add a catalyst like TMCS. 4. Confirm the purity of your this compound standard.
Broad or tailing peaks 1. Incomplete derivatization leaving polar carboxyl groups. 2. Active sites in the GC inlet liner or column. 3. Co-elution with interfering substances.1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Use a deactivated GC inlet liner and a high-quality capillary column. Consider silylation of the liner. 3. Optimize the GC temperature program to improve separation.
Poor reproducibility 1. Inconsistent reaction conditions (time, temperature). 2. Variable amounts of water in the sample or reagents. 3. Inconsistent sample workup.1. Use a heating block or water bath for precise temperature control and a timer for consistent reaction times. 2. Ensure all solvents and the sample are anhydrous, especially for silylation. 3. Standardize all pipetting and extraction steps. Use an internal standard for quantification.
Contaminant peaks in the chromatogram 1. Impurities in the derivatizing reagent or solvents. 2. Contamination from glassware or sample handling. 3. Byproducts from the derivatization reaction.1. Use high-purity reagents and solvents. Run a reagent blank to identify contaminant peaks. 2. Thoroughly clean all glassware and use clean sample handling tools. 3. Some derivatization reagents can form byproducts; consult the manufacturer's literature.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a common and effective method for the derivatization of carboxylic acids.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Pyridine)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Place the dried sample (e.g., 10-100 µg) into a clean, dry GC vial.

  • Add 100 µL of an anhydrous solvent to dissolve the sample.

  • Add 50-100 µL of BSTFA + 1% TMCS to the vial. The volume may need to be optimized based on the amount of analyte.

  • Immediately cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-75°C for 30-60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-MeOH)

This protocol is a classic method for preparing fatty acid methyl esters, which is also applicable to dicarboxylic acids.

Materials:

  • This compound standard or dried sample extract

  • 14% Boron Trifluoride in Methanol (BF3-MeOH)

  • Anhydrous Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Heating block or water bath

  • Screw-capped glass tubes with PTFE liners

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried sample into a screw-capped glass tube.

  • Add 1-2 mL of 14% BF3-MeOH solution to the tube.

  • Cap the tube tightly and heat at 60-100°C for 15-60 minutes. A common starting point is 60°C for 60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.

  • Vortex vigorously for 1-2 minutes to extract the methyl esters into the hexane layer.

  • Centrifuge for 5-10 minutes to aid phase separation.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for Dicarboxylic Acids

ParameterSilylation (BSTFA)Esterification (BF3-Methanol)Reference(s)
Detection Limits Lower (≤ 2 ng/m³)Low (≤ 4 ng/m³)
Reproducibility (RSD%) Higher (≤ 10%)Good (≤ 15%)
Reaction Time Typically 30-60 minutesCan be more time-consuming (up to 1 hour or more)
Sensitivity to Moisture HighModerate
Derivative Stability Prone to hydrolysisGenerally stable

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample Sample->Dry Evaporation Silylation Silylation (BSTFA + TMCS) Dry->Silylation Add Reagent & Heat Esterification Esterification (BF3-MeOH) Dry->Esterification Add Reagent & Heat GCMS GC-MS Analysis Silylation->GCMS Inject Derivatized Sample Esterification->GCMS Extract & Inject

Caption: Experimental workflow for the derivatization and analysis of this compound.

Troubleshooting_Flow Start GC-MS Analysis Results Problem Poor Peak Shape or Low Signal? Start->Problem Incomplete Incomplete Derivatization Suspected Problem->Incomplete Yes GoodPeak Good Peak Shape and Signal Problem->GoodPeak No Optimize Optimize Reaction: - Increase Reagent - Increase Temp/Time - Check for Moisture Incomplete->Optimize Optimize->Start Re-analyze End Successful Analysis GoodPeak->End

Caption: A logical troubleshooting guide for common GC-MS analysis issues.

References

Technical Support Center: 3-Methyladipic Acid Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyladipic acid (3-MAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (3-MAA) is a dicarboxylic acid with the chemical formula C7H12O4 and a molecular weight of 160.17 g/mol .[1] It is a white crystalline powder with a melting point of 100-102 °C and a boiling point of 230 °C at 30 mmHg.[1] In a biological context, it is a metabolite of phytanic acid, formed via the ω-oxidation pathway.[2] It serves as a biomarker for certain metabolic disorders, such as Refsum disease, where the primary α-oxidation pathway of phytanic acid is deficient.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C.

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound varies depending on the solvent. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: Poor peak shape or peak tailing.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Dicarboxylic acids are prone to interacting with active sites in the injector liner and column. Use a deactivated liner and a high-quality, low-bleed column. Conditioning the column according to the manufacturer's instructions can also help.[6]

  • Possible Cause 2: Incomplete derivatization.

    • Solution: Ensure that the derivatization reaction goes to completion. Optimize the reaction conditions, including temperature and time. For trimethylsilyl (B98337) (TMS) derivatization, heating at around 70-80°C for 30-60 minutes is common.[6][7] Ensure all reagents are anhydrous, as moisture can quench the derivatization agent.

  • Possible Cause 3: Column overloading.

    • Solution: Reduce the amount of sample injected, dilute the sample, or increase the split ratio.[8]

Problem: Low sensitivity or no peak detected.

  • Possible Cause 1: Incomplete derivatization.

    • Solution: As mentioned above, optimize the derivatization procedure. Consider using a different derivatization agent if problems persist. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for organic acids.

  • Possible Cause 2: Adsorption of the analyte.

    • Solution: Use a deactivated liner and column to minimize adsorption.

  • Possible Cause 3: Sample degradation.

    • Solution: Ensure proper storage of samples (frozen at -20°C or lower) and derivatized samples (can be stable for at least 30 hours at -24°C) to prevent degradation.[7][9]

Problem: Contamination peaks in the chromatogram.

  • Possible Cause 1: Contaminated reagents or solvents.

    • Solution: Run a blank analysis with only the derivatization reagent and solvent to check for contamination. Use high-purity solvents and fresh reagents.

  • Possible Cause 2: Column bleed or septum bleed.

    • Solution: Use a high-quality, low-bleed column and septum. Condition the column properly.

High-Performance Liquid Chromatography (HPLC) and LC-MS Analysis

Problem: Poor retention of this compound (elutes at or near the void volume).

  • Possible Cause: High polarity of dicarboxylic acids.

    • Solution: Due to its polar nature, 3-MAA is not well-retained on traditional C18 columns in reversed-phase chromatography. Consider the following:

      • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds.

      • Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic compounds like dicarboxylic acids.[6]

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For dicarboxylic acids, a low pH (e.g., 2.5-3.5) is often used to suppress ionization.[6]

  • Possible Cause 2: Sample solvent is stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

Problem: Matrix effects in LC-MS (ion suppression or enhancement).

  • Possible Cause: Co-eluting endogenous compounds from the biological matrix.

    • Solution:

      • Improve sample preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[10][11]

      • Optimize chromatography: Adjust the chromatographic conditions to separate 3-MAA from the interfering compounds.

      • Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol provides a general procedure for the analysis of 3-MAA in urine. Optimization may be required for specific instrumentation and sample types.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube. The volume may be normalized based on creatinine (B1669602) concentration.

    • Add an internal standard (e.g., a stable isotope-labeled 3-MAA or another dicarboxylic acid not present in the sample).

  • Extraction:

    • Acidify the urine sample to a pH of less than 2 with HCl.[7]

    • Saturate the sample with sodium chloride.[7]

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction.[7]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[7]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).[7]

  • Derivatization:

    • To the dried extract, add a derivatization agent such as 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of pyridine.[7]

    • Cap the vial tightly and heat at 80°C for 30 minutes.[7]

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]

    • Injector Temperature: 250°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • MS Parameters:

      • Ion Source Temperature: 230°C.[6]

      • Scan Range: m/z 40-550.[6]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

Protocol 2: Use of this compound in Cell Culture

This protocol provides a general guideline for treating cultured cells with 3-MAA. Specific concentrations and incubation times should be optimized based on the cell type and experimental goals.

  • Preparation of 3-MAA Stock Solution:

    • Dissolve this compound powder in a suitable solvent, such as DMSO or ethanol, to create a concentrated stock solution (e.g., 10-100 mM).

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in culture plates or flasks at a density that will allow for the desired treatment duration without reaching over-confluence.

    • Allow cells to adhere and grow for 24 hours before treatment.

  • Treatment of Cells:

    • On the day of the experiment, dilute the 3-MAA stock solution into the complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically <0.1%).

    • Remove the existing medium from the cells and replace it with the medium containing 3-MAA.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • After the incubation period, cells can be harvested for various downstream analyses, such as viability assays, gene expression analysis, or metabolic profiling.

Data Presentation

Table 1: Quantitative Data on this compound Excretion in Patients with Adult Refsum Disease.

ParameterValueReference
Plasma half-life of Phytanic Acid22.4 days[3]
ω-oxidation contribution to Phytanic Acid excretion (initial)30%[3]
Capacity of ω-oxidation pathway (mg PA/day)6.9 (2.8-19.4)[3]
Capacity of ω-oxidation pathway (µmol PA/day)20.4 (8.3-57.4)[3]
Correlation of 3-MAA excretion with plasma PA levels (r-value)0.61 (P = 0.03)[3]
Increase in 3-MAA excretion during a 56h fast208 ± 58%[3]

Table 2: Example GC-MS Parameters for Organic Acid Analysis.

ParameterSettingReference
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)[6]
Injector Temperature250°C[6]
Oven Program80°C (2 min), then 10°C/min to 280°C (5 min)[6]
Carrier GasHelium[6]
Flow Rate1 mL/min[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6]
Ionization Energy70 eV[6]
Ion Source Temperature230°C[6]
Quadrupole Temperature150°C[6]
Scan Range (m/z)40 - 550[6]

Visualizations

Phytanic_Acid_Omega_Oxidation cluster_enzymes Enzymes Phytanic_Acid Phytanic Acid omega_Hydroxyphytanic_Acid ω-Hydroxyphytanic Acid Phytanic_Acid->omega_Hydroxyphytanic_Acid Hydroxylation omega_Oxophytanic_Acid ω-Oxophytanic Acid omega_Hydroxyphytanic_Acid->omega_Oxophytanic_Acid Oxidation Phytanedoic_Acid Phytanedoic Acid omega_Oxophytanic_Acid->Phytanedoic_Acid Oxidation Beta_Oxidation_Products Further β-oxidation Phytanedoic_Acid->Beta_Oxidation_Products Three_MAA This compound Beta_Oxidation_Products->Three_MAA CYP4F2 CYP4F2 CYP4F2->omega_Hydroxyphytanic_Acid ADH Alcohol Dehydrogenase ADH->omega_Oxophytanic_Acid ALDH Aldehyde Dehydrogenase ALDH->Phytanedoic_Acid

Caption: Phytanic Acid ω-Oxidation Pathway leading to this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Urine, Plasma) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization 4. Derivatization (for GC-MS) Extraction->Derivatization GCMS_HPLCMS 5. GC-MS or HPLC-MS Analysis Derivatization->GCMS_HPLCMS Peak_Integration 6. Peak Integration and Identification GCMS_HPLCMS->Peak_Integration Quantification 7. Quantification Peak_Integration->Quantification Reporting 8. Data Reporting Quantification->Reporting

References

Technical Support Center: Enhancing Resolution in Chromatographic Separation of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for dicarboxylic acids?

A1: Dicarboxylic acids present several challenges in chromatographic separation due to their high polarity, structural similarity, and potential for ionization. Their high polarity can lead to poor retention on traditional reversed-phase columns. Furthermore, the presence of two carboxylic acid groups means that their ionization state is highly dependent on the mobile phase pH, which can significantly impact retention and peak shape. Achieving separation between structurally similar dicarboxylic acids, such as isomers, can also be difficult.

Q2: Which chromatographic modes are most suitable for dicarboxylic acid separation?

A2: The most common modes for separating dicarboxylic acids are ion-exclusion chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC).[1] IEC is often preferred as it separates analytes based on their pKa, which is ideal for weak organic acids.[1] RP-HPLC can also be effective, particularly when the mobile phase pH is controlled to suppress the ionization of the carboxylic acid groups, thereby increasing their retention on the non-polar stationary phase.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for retaining and separating these polar compounds.[3]

Q3: How does mobile phase pH affect the resolution of dicarboxylic acids?

A3: Mobile phase pH is a critical parameter for the separation of dicarboxylic acids. For RP-HPLC, a mobile phase pH below the pKa of the dicarboxylic acids will suppress their ionization, making them less polar and increasing their retention on the non-polar stationary phase.[4] This "ion suppression" can lead to sharper peaks and improved resolution. It is generally recommended to use a mobile phase pH that is at least one to two pH units away from the pKa of the analytes to ensure they are in a single ionization state. In ion-exclusion chromatography, the pH of the mobile phase influences the degree of ionization and, consequently, the extent of exclusion from the stationary phase pores, which dictates the separation.

Q4: Can derivatization improve the separation and detection of dicarboxylic acids?

A4: Yes, pre-column derivatization can significantly enhance the analysis of dicarboxylic acids. Since many dicarboxylic acids lack a strong chromophore, derivatization with a UV-active or fluorescent tag can greatly improve detection sensitivity. Derivatization can also alter the chromatographic properties of the acids, for example, by making them less polar for better retention in reversed-phase chromatography.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or No Separation

Poor resolution between dicarboxylic acid peaks is a common issue that can often be resolved by systematically adjusting the chromatographic conditions.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the dicarboxylic acids to ensure complete ion suppression in RP-HPLC.Increased retention and improved peak shape, leading to better resolution.
Incorrect Mobile Phase Composition In RP-HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.Increased retention times for all analytes, which may improve the separation between closely eluting peaks.
Inadequate Column Chemistry For RP-HPLC, consider a column with a different stationary phase chemistry (e.g., a polar-embedded or polar-endcapped column) that provides alternative selectivity for polar analytes. For ion-exclusion chromatography, ensure the column is appropriate for organic acid analysis.Altered elution order or increased separation between critical pairs due to different interactions with the stationary phase.
Suboptimal Temperature Lowering the column temperature can increase retention and may improve resolution for some analytes. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. It is an important parameter to optimize.Changes in retention times and potentially improved selectivity between analytes.
Inappropriate Flow Rate In most cases, decreasing the flow rate will increase the efficiency of the separation and can lead to better resolution, although it will also increase the analysis time.Narrower peaks and improved resolution between them.
Issue 2: Peak Tailing

Peak tailing for dicarboxylic acids is often a sign of unwanted secondary interactions between the analytes and the stationary phase.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Residual Silanols Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (0.1-0.5%) to block active silanol (B1196071) groups on the silica-based stationary phase.Symmetrical peak shape due to the masking of active sites on the stationary phase.
Incomplete Ion Suppression Ensure the mobile phase pH is sufficiently low (at least 1-2 pH units below the analyte pKa) to fully protonate the carboxylic acid groups. A buffer should be used to maintain a stable pH.Reduced peak tailing as the non-ionized form of the acid has fewer secondary interactions.
Column Overload Reduce the concentration of the sample or the injection volume.Improved peak shape as the stationary phase is no longer saturated.
Column Contamination Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column.Restoration of good peak shape if the tailing was caused by contamination.

Below is a logical workflow for troubleshooting poor resolution in dicarboxylic acid chromatography.

G Troubleshooting Workflow for Poor Resolution of Dicarboxylic Acids cluster_legend Legend start Poor Resolution Observed check_ph Is Mobile Phase pH Optimized? (1-2 units below pKa for RP-HPLC) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_organic Is Organic Solvent Percentage Optimized? check_ph->check_organic Yes adjust_ph->check_organic adjust_organic Decrease Organic Solvent % check_organic->adjust_organic No check_column Is Column Chemistry Appropriate? check_organic->check_column Yes adjust_organic->check_column change_column Try a Different Column (e.g., polar-embedded, different stationary phase) check_column->change_column No check_temp Is Temperature Optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Adjust Column Temperature check_temp->adjust_temp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Decrease Flow Rate check_flow->adjust_flow No not_resolved Resolution Still Poor check_flow->not_resolved Yes resolved Resolution Improved adjust_flow->resolved start_legend Problem decision_legend Decision Point action_legend Action end_legend Outcome

Caption: Troubleshooting workflow for poor resolution.

Data Presentation

The following table summarizes the effect of different chromatographic parameters on the retention and resolution of dicarboxylic acids.

Parameter Change Effect on Retention Time Effect on Resolution Chromatographic Mode
Mobile Phase pH Decrease (for RP-HPLC)IncreaseGenerally ImprovesRP-HPLC
Organic Solvent % Decrease (for RP-HPLC)IncreaseMay ImproveRP-HPLC
Column Temperature IncreaseGenerally DecreaseVariable, needs optimizationRP-HPLC, IEC
Flow Rate DecreaseIncreaseGenerally ImprovesRP-HPLC, IEC
Buffer Concentration IncreaseMay DecreaseMay Improve Peak ShapeRP-HPLC, IEC

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Dicarboxylic Acid Separation

This protocol provides a general method for the separation of a mixture of dicarboxylic acids using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • Dicarboxylic acid standards (e.g., oxalic, malonic, succinic, glutaric, adipic acid)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid or perchloric acid

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Standard Preparation:

  • Prepare individual stock solutions of each dicarboxylic acid in HPLC grade water at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 50-100 µg/mL for each acid in the mobile phase.

3. Mobile Phase Preparation:

  • Prepare an aqueous mobile phase by adding a sufficient amount of phosphoric acid or perchloric acid to HPLC grade water to achieve a pH between 2.5 and 3.0. A common starting concentration is 0.1% (v/v).

  • The organic mobile phase is HPLC grade acetonitrile or methanol.

  • Degas both mobile phases before use.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acidified water (pH 2.5-3.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution and record the chromatogram.

  • Optimize the gradient, temperature, and pH as needed to improve resolution.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup of Dicarboxylic Acids from Biological Fluids

This protocol describes a general procedure for the extraction and concentration of dicarboxylic acids from a biological matrix like plasma or urine using a polymeric reversed-phase SPE cartridge.

1. Materials and Reagents:

  • Polymeric reversed-phase SPE cartridge (e.g., 100-200 mg)

  • Methanol

  • HPLC grade water

  • Formic acid or acetic acid

  • Sample (e.g., plasma, urine)

2. Sample Pre-treatment:

  • Centrifuge the biological sample to remove any particulate matter.

  • Acidify the supernatant to a pH of 2-3 with formic acid or acetic acid to ensure the dicarboxylic acids are in their protonated form.

3. SPE Procedure:

G Solid-Phase Extraction (SPE) Workflow for Dicarboxylic Acids start Start SPE condition 1. Condition Cartridge (e.g., 1-2 mL Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., 1-2 mL Acidified Water, pH 2-3) condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash 4. Wash Cartridge (e.g., 1-2 mL Acidified Water to remove salts and polar interferences) load->wash elute 5. Elute Dicarboxylic Acids (e.g., 1-2 mL Methanol or Acetonitrile) wash->elute dry_reconstitute 6. Evaporate and Reconstitute (in mobile phase for analysis) elute->dry_reconstitute end Ready for Analysis dry_reconstitute->end

Caption: SPE workflow for dicarboxylic acids.

4. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

This technical support center provides a foundation for addressing common challenges in the chromatographic separation of dicarboxylic acids. For more specific issues, further method development and optimization will be necessary.

References

Validation & Comparative

3-Methyladipic Acid: A Comparative Guide for its Diagnostic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Methyladipic acid (3-MAA) as a diagnostic marker, primarily focusing on its role in Adult Refsum Disease (ARD). We will explore its biochemical basis, compare its diagnostic performance with alternative biomarkers, and provide detailed experimental protocols for its quantification.

Introduction to this compound

This compound is a dicarboxylic acid that is not typically found in significant amounts in the urine of healthy individuals. Its presence, particularly at elevated levels, is indicative of specific metabolic dysregulations. The primary clinical significance of 3-MAA is as a secondary biomarker for Adult Refsum Disease, a rare, autosomal recessive peroxisomal disorder.

In healthy individuals, the branched-chain fatty acid, phytanic acid, obtained from dietary sources, is metabolized through α-oxidation. In ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this primary pathway, leading to the accumulation of phytanic acid in plasma and tissues. This triggers an alternative metabolic route, ω-oxidation, which results in the formation and subsequent urinary excretion of this compound.

While strongly associated with ARD, mildly elevated levels of 3-MAA can also be observed in other metabolic conditions, particularly those affecting mitochondrial function. However, in these cases, it is generally considered a non-specific finding.

Comparative Analysis of Diagnostic Markers for Adult Refsum Disease

The diagnosis of Adult Refsum Disease primarily relies on the measurement of phytanic acid in plasma, which is the gold-standard biomarker. This compound serves as a valuable, albeit secondary, marker.

BiomarkerMatrixDiagnostic Utility in ARDAdvantagesLimitations
Phytanic Acid Plasma, SerumPrimary/Confirmatory High sensitivity and specificity for ARD. Directly reflects the metabolic block.Levels can be influenced by recent dietary intake of phytanic acid.
This compound (3-MAA) UrineSecondary/Supportive Non-invasive sample collection (urine). Reflects the activity of the alternative ω-oxidation pathway.Less specific than phytanic acid; can be elevated in other metabolic disorders. Levels are dependent on the extent of phytanic acid accumulation and ω-oxidation capacity.[1]
Pristanic Acid PlasmaSupportive Can also be elevated in ARD due to the metabolic block.Also elevated in other peroxisomal disorders.

Experimental Data Summary:

A study by Wierzbicki et al. (2003) provided key quantitative data on the relationship between phytanic acid and 3-MAA in patients with ARD.

ParameterValueReference
Capacity of the ω-oxidation pathway6.9 (range 2.8–19.4) mg/dayWierzbicki et al., 2003[1][2]
Correlation between urinary 3-MAA excretion and plasma phytanic acid levelsr = 0.61 (P = 0.03)Wierzbicki et al., 2003[1][2]
Increase in 3-MAA excretion during a 56-hour fast208 ± 58%Wierzbicki et al., 2003[1][2]

This data highlights that while there is a significant correlation between plasma phytanic acid and urinary 3-MAA, the relationship is not perfectly linear, and the capacity of the ω-oxidation pathway can vary among individuals.

This compound in Other Metabolic Disorders

Urinary organic acid analysis, which includes the measurement of 3-MAA, is a common screening tool for various inborn errors of metabolism. While elevated 3-MAA is a hallmark of ARD, it can also be detected in other conditions, often in conjunction with other abnormal metabolites.

Disorder CategoryRole of this compoundKey Differentiating Markers
Mitochondrial Disorders Non-specific finding; may be mildly elevated.Lactic acid, pyruvic acid, 3-methylglutaconic acid, Krebs cycle intermediates.
Fatty Acid Oxidation Defects Generally not a primary marker.Specific acylcarnitines, dicarboxylic acids.

The presence of 3-MAA in the context of other metabolic disorders is typically a secondary finding and lacks the diagnostic specificity it holds for ARD. Therefore, a comprehensive urinary organic acid profile is crucial for differential diagnosis.

Experimental Protocols

The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile.

1. Sample Preparation (Urine)

  • Collection: A random or first-morning urine sample is collected in a clean container.

  • Storage: Samples should be stored frozen (-20°C or lower) until analysis to prevent degradation of metabolites.[3]

  • Normalization: Urinary creatinine (B1669602) concentration is measured to normalize the excretion of organic acids.

  • Extraction:

    • To a defined volume of urine (normalized to creatinine), add an internal standard (e.g., a stable isotope-labeled analog of an organic acid not typically present in urine).

    • Acidify the urine sample to a pH of ~1-2 using hydrochloric acid.

    • Extract the organic acids into an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and other solvents) by vortexing.

    • Separate the organic phase from the aqueous phase by centrifugation.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization

To make the non-volatile organic acids suitable for GC-MS analysis, they must be chemically modified (derivatized) to increase their volatility. A common two-step derivatization process is used:

  • Oximation: The dried extract is first treated with a methoxylamine hydrochloride solution in pyridine (B92270) to convert keto-acids to their methoxime derivatives. This is typically done by heating at 60-80°C for 30-60 minutes.

  • Silylation: Subsequently, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to convert carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers. This reaction is also carried out at an elevated temperature (e.g., 60-80°C) for a set period.[4]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70-80°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.

  • Mass Spectrometer:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: The mass spectrometer is typically operated in full scan mode to acquire a mass spectrum for each eluting compound. Selected ion monitoring (SIM) can be used for targeted quantification to increase sensitivity and specificity.

    • Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST/Wiley).

    • Quantification: The concentration of 3-MAA is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Visualizations

Phytanic_Acid_Metabolism_in_ARD Diet Dietary Phytanic Acid Phytanic_Acid Accumulated Phytanic Acid Diet->Phytanic_Acid Alpha_Oxidation α-Oxidation (Blocked in ARD) Phytanic_Acid->Alpha_Oxidation Primary Pathway Omega_Oxidation ω-Oxidation (Alternative Pathway) Phytanic_Acid->Omega_Oxidation Compensatory Pathway Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Deficient Three_MAA This compound Omega_Oxidation->Three_MAA Urine Urinary Excretion Three_MAA->Urine

Caption: Metabolic fate of phytanic acid in Adult Refsum Disease (ARD).

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Urine_Sample Urine Sample Collection and Normalization Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation Evaporation->Oximation Silylation Silylation Oximation->Silylation Injection GC Injection & Separation Silylation->Injection MS_Detection MS Detection & Identification Injection->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for urinary organic acid analysis by GC-MS.

References

3-Methyladipic Acid: A Comparative Analysis in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Methyladipic acid (3-MAA) levels in healthy individuals versus those with Adult Refsum Disease (ARD), a rare inherited metabolic disorder. The information presented is supported by experimental data to aid in research and drug development efforts related to metabolic disorders.

Introduction

This compound is a dicarboxylic acid that is typically present in trace amounts in human urine. It is a metabolic product of the ω-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. In healthy individuals, the primary metabolic pathway for phytanic acid is α-oxidation. However, in individuals with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs the α-oxidation pathway. This leads to an accumulation of phytanic acid and a greater reliance on the alternative ω-oxidation pathway, resulting in significantly elevated levels of 3-MAA in urine.[1][2] Consequently, urinary 3-MAA serves as a key biomarker for diagnosing and monitoring ARD.[1][3]

Quantitative Data Summary

The following table summarizes the urinary excretion levels of this compound in healthy individuals and patients with Adult Refsum Disease. The data is primarily based on a study by Wierzbicki et al. (2003), which investigated the metabolism of phytanic acid and the excretion of 3-MAA.

PopulationConditionUrinary this compound (3-MAA) LevelsReference
Healthy Controls HealthyGenerally undetectable or present at very low, trace levels. Following an oral phytanic acid load, levels remained undetectable in one study.[2]
Patients Adult Refsum Disease (ARD)Significantly elevated. The capacity of the ω-oxidation pathway, leading to 3-MAA, is reported to be 20.4 (range 8.3–57.4) µmol/day.[1][2][1][2]

It is important to note that in other conditions such as certain mitochondrial diseases and diabetes, while alterations in other organic acids are observed, a significant and consistent elevation of this compound is not a characteristic finding.[4][5][6]

Metabolic Pathway of Phytanic Acid

The metabolism of phytanic acid is crucial in understanding the elevation of 3-MAA in Adult Refsum Disease. The following diagram illustrates the primary α-oxidation pathway, which is deficient in ARD, and the alternative ω-oxidation pathway.

Phytanic Acid Metabolism Diet Dietary Phytanic Acid Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Alpha_Oxidation α-Oxidation Pathway (Peroxisomes) Phytanic_Acid->Alpha_Oxidation Omega_Oxidation ω-Oxidation Pathway (Alternative) Phytanic_Acid->Omega_Oxidation Upregulated in ARD Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid ARD_Defect Adult Refsum Disease: Deficient Phytanoyl-CoA Hydroxylase Alpha_Oxidation->ARD_Defect Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Energy Energy Production Beta_Oxidation->Energy Three_MAA This compound Omega_Oxidation->Three_MAA Urine Excreted in Urine Three_MAA->Urine

Phytanic Acid Metabolic Pathways

Experimental Protocols

The quantification of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative protocol for the analysis of urinary organic acids.

1. Sample Collection and Preparation:

  • Collect a random or 24-hour urine sample in a sterile container without preservatives.

  • Store the sample at -20°C or lower until analysis.

  • Thaw the urine sample and centrifuge to remove any particulate matter.

  • An aliquot of urine, often normalized to creatinine (B1669602) concentration, is used for the analysis.

2. Extraction of Organic Acids:

  • Add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) to the urine aliquot.

  • Acidify the urine sample to a pH of approximately 1-2 using a strong acid (e.g., HCl).

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic acids will partition into the organic layer.

  • Repeat the extraction process to ensure complete recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.

  • A common method is silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • The dried extract is reconstituted in the derivatization reagent and heated (e.g., at 70-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) esters of the organic acids.

4. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

    • Temperature Program: A temperature gradient is used to separate the different organic acids. An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300°C).

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization is typically used.

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all eluted compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific ions corresponding to 3-MAA and the internal standard, which provides higher sensitivity and specificity.

    • Quantification: The concentration of 3-MAA is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

The following diagram outlines the general workflow for the quantification of urinary this compound.

Experimental Workflow for 3-MAA Quantification Sample Urine Sample Collection Preparation Sample Preparation (Centrifugation, Aliquoting) Sample->Preparation Extraction Liquid-Liquid Extraction (Acidification, Ethyl Acetate) Preparation->Extraction Derivatization Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification vs. Internal Standard) GCMS->Data_Analysis Result 3-MAA Concentration Data_Analysis->Result

Workflow for 3-MAA Analysis

Conclusion

The quantification of urinary this compound is a valuable tool in the diagnosis and management of Adult Refsum Disease. Its levels are significantly elevated in ARD patients due to a metabolic shift from the deficient α-oxidation to the ω-oxidation of phytanic acid. In contrast, 3-MAA is typically undetectable or present in trace amounts in healthy individuals. The established GC-MS methodology provides a robust and sensitive platform for the accurate measurement of this critical biomarker, aiding researchers and clinicians in understanding and addressing this rare metabolic disorder.

References

cross-validation of different analytical methods for 3-Methyladipic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies is crucial for researchers and drug development professionals to ensure accurate and reliable quantification of biomarkers like 3-Methyladipic acid (3-MAA). 3-MAA is a dicarboxylic acid that can be a key metabolite in certain metabolic disorders. This guide provides a comparative overview of two primary analytical techniques for 3-MAA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide presents a summary of quantitative performance data, detailed experimental protocols, and a logical workflow for cross-validation to aid in the selection and implementation of the most suitable method.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of organic acids, including dicarboxylic acids similar to this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) 0.9874–0.9994[1]>0.99[2]
Limit of Detection (LOD) 3–272 ng/mL[1]0.05–15 µM[2]
Limit of Quantification (LOQ) 0.10 and 11.03 μg mL-1[3][4]0.07–20 µM[2]
Precision (%RSD) 0.4% and 2.3% for repeatability[3][4]<20% CV at LLOQ[2]
Recovery 100–111%[1]82% and 110%[3][4]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS are outlined below. These protocols are based on established methods for organic acid analysis and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method typically involves derivatization to increase the volatility of the analyte for gas chromatographic separation.

1. Sample Preparation (Extraction and Derivatization)

  • Extraction: For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the organic acids.[1] Anionic exchange SPE cartridges are often effective.[1]

  • Derivatization: The carboxylic acid groups of 3-MAA are derivatized to form more volatile esters. A common method is esterification using BF3-Methanol.[5]

    • The dried extract is reconstituted in a suitable solvent (e.g., methanol).

    • A derivatizing agent (e.g., 14% BF3-Methanol) is added.

    • The mixture is heated (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • After cooling, the derivatives are extracted into an organic solvent (e.g., hexane).

    • The organic layer is collected and concentrated before GC-MS analysis.[5]

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Ion Trap.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3-MAA.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS methods offer the advantage of analyzing polar compounds like 3-MAA directly, often without the need for derivatization.

1. Sample Preparation

  • Extraction: A simple protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is often sufficient for plasma or serum samples.[2] For urine samples, a "dilute-and-shoot" approach after centrifugation may be used.

  • Derivatization (Optional but can improve performance): While not always necessary, derivatization can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency.[6]

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.[7][8]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for 3-MAA.[9]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure consistency and reliability of results.

CrossValidationWorkflow A Define Acceptance Criteria (e.g., correlation, bias) B Select a Set of Diverse Samples (n > 20) A->B C1 Analyze Samples with Method 1 (e.g., GC-MS) B->C1 C2 Analyze Samples with Method 2 (e.g., LC-MS) B->C2 D Compare Results (e.g., Bland-Altman plot, regression) C1->D C2->D E Evaluate Against Acceptance Criteria D->E F Methods are Correlated and Interchangeable E->F Pass G Investigate Discrepancies (e.g., matrix effects, interferences) E->G Fail

Caption: Workflow for Analytical Method Cross-Validation.

References

A Comparative Analysis of 3-Methyladipic Acid Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered significant attention in the biomedical field, primarily as a urinary metabolite. Its presence and concentration in biological fluids can be indicative of specific metabolic pathways and potential enzymatic deficiencies. While extensively studied in humans in the context of inherited metabolic disorders, a comprehensive comparative analysis across different species is crucial for a broader understanding of its physiological roles and metabolic significance. This guide provides an objective comparison of 3-MAA in various species, supported by available experimental data, detailed methodologies, and visual representations of relevant metabolic pathways.

Presence and Metabolism of this compound

The occurrence of this compound is intrinsically linked to the metabolism of branched-chain fatty acids, particularly phytanic acid. Phytanic acid is a saturated fatty acid derived from the bacterial degradation of chlorophyll (B73375) in the gut of ruminants and is also found in dairy products and certain fish.[1][2]

In Mammals (Humans and other Primates)

In humans and other non-human primates, 3-MAA is a key metabolite in the ω-oxidation pathway of phytanic acid.[3][4][5] This pathway serves as an alternative to the primary α-oxidation pathway for phytanic acid degradation. In individuals with Adult Refsum Disease (ARD), a rare inherited disorder, a deficiency in the α-oxidation pathway leads to an accumulation of phytanic acid. Consequently, the ω-oxidation pathway becomes more prominent, resulting in elevated levels of 3-MAA excreted in the urine. This makes urinary 3-MAA a critical biomarker for the diagnosis and monitoring of ARD.

In Other Animals

The ω-oxidation of fatty acids is a metabolic process that occurs in various animal species. In insects like honeybees, this pathway is essential for the production of pheromones. While the direct involvement of 3-MAA in these processes is not explicitly documented, the presence of the ω-oxidation pathway suggests that other species consuming phytanic acid or similar branched-chain fatty acids may also produce 3-MAA.

In Plants

Plants utilize ω-oxidation of fatty acids for the biosynthesis of biopolyesters like cutin and suberin, which are crucial components of the plant cuticle. These polymers provide a protective barrier against environmental stresses. While dicarboxylic acids are known components of these biopolyesters, the specific presence of 3-MAA has not been widely reported.

In Microorganisms

The microbial world exhibits vast metabolic diversity. Bacteria in the rumen of ruminant animals are responsible for the initial breakdown of chlorophyll to phytol (B49457), a precursor of phytanic acid. Furthermore, various microorganisms, including marine bacteria, are capable of degrading phytol and phytanic acid. While the complete degradation pathways are still being elucidated, it is plausible that 3-MAA could be an intermediate in the microbial catabolism of phytanic acid, especially in environments where ω-oxidation is a relevant metabolic strategy. Some engineered microbes have also been developed for the biosynthesis of various dicarboxylic acids.

Quantitative Data

The quantification of 3-MAA is most established in human clinical chemistry, particularly for the diagnosis of Adult Refsum Disease.

SpeciesSample TypeConditionThis compound ConcentrationReference
Human UrineAdult Refsum DiseaseElevated levels (used as a biomarker)
Human PlasmaAdult Refsum DiseaseCorrelates with urinary excretion

Quantitative data for this compound in other species is currently limited in the scientific literature.

Experimental Protocols

The analysis of this compound and other dicarboxylic acids typically involves chromatographic methods coupled with mass spectrometry.

Sample Preparation (General)
  • Extraction: For biological fluids like urine or plasma, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions is commonly employed to isolate the organic acids. For solid samples like tissues or soil, a homogenization step followed by solvent extraction is necessary.

  • Derivatization: Dicarboxylic acids are often not volatile enough for gas chromatography. Therefore, a derivatization step is required to convert them into more volatile esters, typically trimethylsilyl (B98337) (TMS) esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) is a common ionization method.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is an alternative for the analysis of non-volatile compounds and can sometimes be performed without derivatization.

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is often used.

    • Mobile Phase: A gradient of an aqueous solution (often with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for separation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common technique for LC-MS.

    • Detection: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or a combination (e.g., QTOF).

Signaling Pathways and Metabolic Workflows

Phytanic Acid Metabolism in Mammals

The following diagram illustrates the primary (α-oxidation) and alternative (ω-oxidation) pathways for phytanic acid metabolism in mammals. In Adult Refsum Disease, the α-oxidation pathway is deficient, leading to the increased production of this compound via the ω-oxidation pathway.

Phytanic_Acid_Metabolism cluster_alpha α-Oxidation Pathway (Primary) cluster_omega ω-Oxidation Pathway (Alternative) Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Phytanic_acid2 Phytanic Acid Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA hydroxylase (deficient in ARD) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Beta_oxidation β-Oxidation Pristanic_acid->Beta_oxidation Omega_hydroxylation ω-Hydroxylation Phytanic_acid2->Omega_hydroxylation Cytochrome P450 Dicarboxylic_acid_intermediate Dicarboxylic Acid Intermediate Omega_hydroxylation->Dicarboxylic_acid_intermediate Three_MAA This compound Dicarboxylic_acid_intermediate->Three_MAA β-Oxidation

Caption: Phytanic acid metabolism pathways in mammals.

General Experimental Workflow for 3-MAA Analysis

The following diagram outlines a typical workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Urine, Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for 3-MAA analysis.

Conclusion

The study of this compound provides a fascinating window into the metabolism of branched-chain fatty acids. While its role as a biomarker for Adult Refsum Disease in humans is well-established, its presence and function in other species remain largely unexplored. The ω-oxidation pathway, responsible for 3-MAA production, is conserved across different kingdoms of life, suggesting a broader significance for this metabolite than is currently appreciated. Further research, employing sensitive analytical techniques like GC-MS and LC-MS, is needed to elucidate the comparative biochemistry of this compound and to uncover its potential roles in the metabolism of animals, plants, and microorganisms. This knowledge will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for drug development and diagnostics.

References

The Correlation Between 3-Methyladipic Acid Excretion and Plasma Phytanic Acid Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the correlation between urinary 3-methyladipic acid (3-MAA) excretion and plasma phytanic acid levels. It is intended for researchers, scientists, and professionals in drug development investigating fatty acid metabolism and related disorders. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visualizes the relevant metabolic pathways.

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through alpha-oxidation within the peroxisomes.[1][2] A deficiency in this pathway leads to an accumulation of phytanic acid, characteristic of Adult Refsum Disease (ARD), a neurological disorder.[1] In instances where alpha-oxidation is impaired, an alternative metabolic route, omega-oxidation, becomes significant. This pathway metabolizes phytanic acid to dicarboxylic acids, including this compound (3-MAA), which is then excreted in the urine.[3][4] Understanding the relationship between plasma phytanic acid and urinary 3-MAA is crucial for monitoring disease progression and the efficacy of therapeutic interventions.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a cross-sectional study investigating the correlation between plasma phytanic acid and urinary 3-MAA excretion in patients with Adult Refsum Disease.

ParameterValueSignificanceReference
Correlation Coefficient (r) 0.61P = 0.03[3][5]
Capacity of ω-oxidation pathway 6.9 (2.8–19.4) mg PA/dayRepresents the daily metabolic capacity for phytanic acid via this alternative pathway.[3][5]
Increase in 3-MAA excretion during a 56h fast 208 ± 58%Paralleled a 158% (125–603)% rise in plasma phytanic acid, demonstrating the pathway's dependence on substrate concentration.[3][5]
Plasma PA half-life (new ARD patient) 22.4 daysIndicates slow elimination of phytanic acid.[3][5]
Initial contribution of ω-oxidation to PA excretion (new ARD patient) 30%Highlights the immediate role of this pathway in newly diagnosed cases.[3][5]

Experimental Protocols

The data presented above were primarily derived from a study involving patients with Adult Refsum Disease. The methodologies employed in this key research are detailed below.

Study Design

A cross-sectional study was conducted with 11 patients diagnosed with Adult Refsum Disease. Additionally, a 40-day study of a newly diagnosed patient and a 56-hour fasting study in five patients were performed.[3][5]

Sample Collection and Analysis
  • Plasma Phytanic Acid: Blood samples were collected, and plasma was separated. Phytanic acid concentrations were determined using gas chromatography-mass spectrometry (GC-MS).

  • Urinary this compound: Urine samples were collected over a 24-hour period. The concentration of this compound was quantified using gas chromatography-mass spectrometry (GC-MS).

  • Adipose Tissue Phytanic Acid: Fat biopsies were obtained to measure the storage of phytanic acid.

Fasting Study Protocol

Five patients underwent a supervised 56-hour fast. Plasma phytanic acid and urinary 3-MAA levels were monitored throughout the fasting period to assess the dynamic relationship between substrate availability and metabolite excretion.[3][5]

Metabolic Pathways

The metabolism of phytanic acid involves two primary pathways: alpha-oxidation and omega-oxidation. The following diagrams illustrate these processes.

Phytanic_Acid_Metabolism cluster_alpha Alpha-Oxidation (Peroxisome) cluster_omega Omega-Oxidation (Alternative Pathway) Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation Phytanic_Acid_Omega Phytanic Acid Omega_Hydroxy_PA ω-Hydroxyphytanic Acid Phytanic_Acid_Omega->Omega_Hydroxy_PA Cytochrome P450 Dicarboxylic_Acid Phytanic Dicarboxylic Acid Omega_Hydroxy_PA->Dicarboxylic_Acid Alcohol/Aldehyde Dehydrogenase Three_MAA This compound Dicarboxylic_Acid->Three_MAA Beta-Oxidation-like steps Urine_Excretion Urinary Excretion Three_MAA->Urine_Excretion

Caption: Metabolic pathways of phytanic acid.

The diagram above illustrates the primary alpha-oxidation pathway and the alternative omega-oxidation pathway for phytanic acid metabolism. In cases of alpha-oxidation deficiency, the omega-oxidation pathway becomes more active, leading to the production and excretion of this compound.

Conclusion

The available evidence strongly supports a positive correlation between plasma phytanic acid levels and the urinary excretion of this compound, particularly in individuals with impaired alpha-oxidation. The omega-oxidation pathway serves as a crucial, albeit limited, alternative route for phytanic acid metabolism. The quantification of urinary 3-MAA can be a valuable non-invasive biomarker for monitoring the metabolic state of patients with disorders of phytanic acid metabolism. Further research is warranted to fully elucidate the regulatory mechanisms of the omega-oxidation pathway and its potential as a therapeutic target.

References

Navigating the Analytical Landscape: A Guide to the Reproducibility of 3-Methyladipic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably quantify biomarkers across different laboratories is paramount. 3-Methyladipic acid (3-MAA), a dicarboxylic acid, has garnered interest as a potential biomarker in various metabolic disorders. However, the assurance of reproducible measurements is a critical prerequisite for its validation and clinical utility. This guide provides a comparative overview of the analytical methodologies used for 3-MAA quantification, shedding light on the factors that influence inter-laboratory reproducibility and offering insights based on available experimental data.

Analytical Methodologies for this compound Quantification

The measurement of this compound in biological matrices, such as urine and plasma, predominantly relies on two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method possesses distinct advantages and considerations regarding sample preparation, sensitivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds like 3-MAA, a chemical derivatization step is necessary to increase their volatility.

Typical Workflow:

  • Sample Preparation: Extraction of organic acids from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: Chemical modification of 3-MAA to a more volatile form, commonly through silylation (e.g., using BSTFA) or esterification.

  • GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • MS Detection and Quantification: The separated components are ionized and detected by the mass spectrometer, which provides structural information and allows for quantification based on the ion abundance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has gained prominence for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Typical Workflow:

  • Sample Preparation: Generally simpler than for GC-MS, often involving protein precipitation followed by filtration or a straightforward liquid-liquid or solid-phase extraction.

  • LC Separation: The sample extract is injected into the liquid chromatograph and separated based on its polarity and interaction with the stationary phase of the LC column (e.g., reversed-phase or mixed-mode chromatography).

  • MS Detection and Quantification: The eluting compounds are ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for enhanced specificity and sensitivity through multiple reaction monitoring (MRM).

Data Presentation: Performance of Analytical Methods

The reproducibility of an analytical method is intrinsically linked to its performance characteristics, which are determined during method validation. While specific validation data for 3-MAA across multiple labs is scarce, the following tables summarize typical performance parameters for organic acid analysis using GC-MS and LC-MS, as well as inter-laboratory precision data from a broader metabolomics study.

Table 1: Typical Analytical Performance of GC-MS for Organic Acid Analysis

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[1]
Precision (RSD) < 15%[1]
Accuracy (Recovery) 85-115%[1]
Limit of Detection (LOD) Low µg/L to ng/L range[1]
Limit of Quantification (LOQ) Low µg/L to ng/L range[1]

Table 2: Typical Analytical Performance of LC-MS for Organic Acid Analysis

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[2]
Precision (RSD) < 15%[2]
Accuracy (Recovery) 80-120%[2]
Limit of Detection (LOD) Low µg/L to pg/L range[3]
Limit of Quantification (LOQ) 0.2 - 6 µg/mL[2]

Table 3: Inter-laboratory Reproducibility from a Targeted Metabolomics Study

This table presents data from a multi-laboratory study using a standardized targeted metabolomics platform, which provides an indication of the expected inter-laboratory coefficient of variation (CV) for different classes of metabolites. While 3-MAA was not specifically reported, the data for other small molecules serves as a valuable proxy.

Metabolite ClassMedian Inter-laboratory CV (%)Reference
Amino Acids ~10%[4]
Acylcarnitines ~15-20%[4]
Glycerophospholipids ~10-15%[4]
Sphingolipids ~10%[4]
Overall (189 metabolites) 7.6%[4]

This data suggests that for well-characterized small molecules using a harmonized protocol, an inter-laboratory CV of less than 20% is achievable.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving high reproducibility. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of this compound in Urine
  • Sample Preparation and Extraction:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar dicarboxylic acid not present in the sample).

    • Acidify the urine to pH 1-2 with HCl.

    • Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Selected Ion Monitoring (SIM) for target ions of derivatized 3-MAA and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma
  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient tailored to separate 3-MAA from other isomers and matrix components.

    • Injection Volume: 5 µL.

    • MS Ionization: Electrospray Ionization (ESI) in negative mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) with optimized transitions for 3-MAA and the internal standard.

Mandatory Visualization

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidify (pH 1-2) add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry_down Evaporate to Dryness lle->dry_down add_reagents Add BSTFA + Pyridine dry_down->add_reagents heat Incubate at 60°C add_reagents->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect data_analysis data_analysis detect->data_analysis Data Analysis & Quantification experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect data_analysis data_analysis detect->data_analysis Data Analysis & Quantification metabolic_pathway phytanic_acid Phytanic Acid omega_oxidation ω-oxidation (CYP4A enzymes) phytanic_acid->omega_oxidation hydroxy_acid ω-hydroxyphytanic acid omega_oxidation->hydroxy_acid aldehyde_dehydrogenase Dehydrogenases hydroxy_acid->aldehyde_dehydrogenase dicarboxylic_acid Pristanedioic acid aldehyde_dehydrogenase->dicarboxylic_acid beta_oxidation β-oxidation dicarboxylic_acid->beta_oxidation three_maa This compound beta_oxidation->three_maa

References

Establishing Reference Ranges for Urinary 3-Methyladipic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview for establishing reference ranges for urinary 3-methyladipic acid, a key biomarker in certain metabolic disorders. It includes a summary of its biochemical origins, analytical methodologies, and a comparison with alternative biomarkers, supported by experimental data.

Introduction to this compound

This compound is a dicarboxylic acid that is not typically a major component of urine in healthy individuals. However, its excretion can be significantly increased in certain inherited metabolic disorders, most notably Adult Refsum Disease. In this condition, the primary pathway for the breakdown of phytanic acid, known as alpha-oxidation, is deficient. This leads to the activation of an alternative pathway, omega-oxidation, resulting in the production and urinary excretion of this compound. Therefore, the quantification of urinary this compound serves as a valuable diagnostic and monitoring tool.

Biochemical Pathway of this compound Formation

The formation of this compound is a direct consequence of the omega-oxidation of phytanic acid. This pathway becomes significant when the primary alpha-oxidation pathway is impaired.

Phytanic_Acid Phytanic Acid omega_Hydroxylation ω-Hydroxylation Phytanic_Acid->omega_Hydroxylation CYP4F2 omega_Hydroxyphytanic_Acid ω-Hydroxyphytanic Acid omega_Hydroxylation->omega_Hydroxyphytanic_Acid Oxidation1 Oxidation omega_Hydroxyphytanic_Acid->Oxidation1 ADH/ALDH omega_Carboxyphytanic_Acid ω-Carboxyphytanic Acid Oxidation1->omega_Carboxyphytanic_Acid Beta_Oxidation β-Oxidation (from ω-end) omega_Carboxyphytanic_Acid->Beta_Oxidation 3-Methyladipic_Acid This compound Beta_Oxidation->3-Methyladipic_Acid

Figure 1: Simplified pathway of this compound formation via ω-oxidation of Phytanic Acid.

Establishing Reference Ranges

The concentration of organic acids in urine can vary significantly with age, diet, and ethnicity. Therefore, it is crucial to establish age- and population-specific reference ranges for accurate clinical interpretation. Urinary organic acid concentrations are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution, and are expressed as a ratio (e.g., mmol/mol creatinine).

Reference Ranges for Urinary this compound

While the importance of reference ranges is well-established, specific quantitative ranges for urinary this compound in large, diverse, healthy populations are not widely and consistently reported in the literature. Many studies on urinary organic acids identify this compound but do not provide specific reference intervals for it. However, based on available data, the following provides an estimate of expected values.

PopulationUrinary this compound (mmol/mol creatinine)
Healthy Pediatrics Typically low or undetectable to trace amounts.
Healthy Adults Typically low or undetectable to trace amounts.
Adult Refsum Disease Significantly elevated.

Note: The provided ranges are qualitative due to the limited availability of specific quantitative data in the literature for healthy populations. It is highly recommended that individual laboratories establish their own reference ranges based on their specific patient population and analytical methods.

Comparison with Alternative Biomarkers

The primary diagnostic biomarker for Adult Refsum Disease is the measurement of phytanic acid in plasma or serum.

BiomarkerFluidAdvantagesDisadvantages
This compound UrineNon-invasive sample collection. Reflects metabolic flux through the ω-oxidation pathway.Levels can be low and may overlap with healthy individuals in mild cases. Less established reference ranges.
Phytanic Acid Plasma/SerumGold standard for diagnosis. High concentrations are pathognomonic. Well-established reference ranges.Invasive sample collection (blood draw).

The excretion of this compound has been shown to correlate with plasma phytanic acid levels in patients with Adult Refsum Disease[1]. This suggests that urinary this compound can be a useful, non-invasive marker for monitoring dietary compliance and the effectiveness of treatment in these patients.

Experimental Protocols

The quantification of urinary this compound is typically performed as part of a broader urinary organic acid analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Urinary Organic Acid Analysis

Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Internal_Standard->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Result Result (mmol/mol creatinine) Data_Analysis->Result

Figure 2: General experimental workflow for urinary organic acid analysis by GC-MS.

Key Methodological Steps:
  • Sample Preparation: A specific volume of urine, normalized to its creatinine concentration, is used for analysis. An internal standard (e.g., a non-physiological organic acid like tropic acid) is added to correct for extraction and derivatization efficiency.

  • Extraction: Organic acids are extracted from the urine matrix using a solvent such as ethyl acetate. This step isolates the compounds of interest from interfering substances.

  • Derivatization: The extracted organic acids are chemically modified to increase their volatility and thermal stability for GC analysis. A common method is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectrum of a compound is a unique fingerprint that allows for its identification and quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard. The final concentration is then normalized to the urinary creatinine concentration.

Conclusion

The determination of urinary this compound is a valuable tool in the diagnosis and management of Adult Refsum Disease. While it serves as a strong indicator of activated omega-oxidation of phytanic acid, its clinical utility is maximized when used in conjunction with plasma phytanic acid measurements. The establishment of robust, age-stratified reference ranges in diverse populations is an ongoing need to further refine its diagnostic accuracy. The use of standardized GC-MS protocols is essential for reliable and reproducible quantification. This guide provides a framework for researchers and clinicians to understand the context, methodology, and comparative value of measuring urinary this compound.

References

Comparative Analysis of 3-Methyladipic Acid in Clinical Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive statistical analysis of 3-Methyladipic acid (3-MAA) data from various clinical studies. It offers an objective comparison of 3-MAA levels in different patient populations and healthy individuals, supported by experimental data and detailed methodologies.

This compound is a dicarboxylic acid that serves as a metabolite in human biochemical pathways. Its clinical significance is most pronounced in the context of Adult Refsum Disease (ARD), a rare genetic disorder characterized by the accumulation of phytanic acid. In individuals with ARD, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to its metabolism through the alternative omega (ω)-oxidation pathway, which results in the formation and subsequent urinary excretion of 3-MAA.[1] Consequently, urinary 3-MAA is a key biomarker for diagnosing and monitoring this condition. Beyond ARD, alterations in 3-MAA levels have been explored in other metabolic disorders, including diabetic kidney disease and mitochondrial disorders, suggesting a broader, albeit less defined, role in metabolic dysregulation.

Quantitative Data Summary

The following tables summarize the quantitative data on urinary this compound excretion from clinical studies in various patient populations and healthy controls.

Population Number of Subjects (n) Mean Urinary this compound Excretion Range of Urinary this compound Excretion Study
Patients with Adult Refsum Disease (ARD)116.9 mg/day (PA equivalent)2.8–19.4 mg/day (PA equivalent)Wierzbicki et al. (2003)[1]
Healthy Controls43.4 mg/g creatinineNot ReportedWierzbicki et al. (2003)
Heterozygotes for ARD25.2 mg/g creatinineNot ReportedWierzbicki et al. (2003)

PA: Phytanic Acid

Clinical Condition Observation on this compound Levels Study Finding
Diabetic Kidney Disease (Type 2 Diabetes)Significantly ReducedA metabolomic study identified this compound as one of the urinary metabolites with significantly reduced levels in patients with type 2 diabetes and chronic kidney disease.
Mitochondrial DisordersQualitative AssociationUrinary organic acid analysis in patients with mitochondrial respiratory chain defects has shown elevated levels of various metabolites, including dicarboxylic acids and 3-methylglutaconic acid (a structurally similar compound). While not providing specific quantitative data for 3-MAA, these studies suggest that alterations in its excretion may be associated with mitochondrial dysfunction.[2]

Metabolic Pathway of this compound Formation

The primary clinically relevant pathway for this compound formation is the ω-oxidation of phytanic acid. This pathway becomes significant in individuals with Adult Refsum Disease where the α-oxidation pathway is impaired.

Phytanic Acid Metabolism and this compound Formation Phytanic_Acid Phytanic Acid Alpha_Oxidation α-Oxidation (Primary Pathway) Phytanic_Acid->Alpha_Oxidation Normal Metabolism Omega_Oxidation ω-Oxidation (Alternative Pathway) Phytanic_Acid->Omega_Oxidation In ARD Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid ARD Adult Refsum Disease (Deficient α-Oxidation) ARD->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Three_MAA This compound Dicarboxylic_Acids->Three_MAA Urine Urinary Excretion Three_MAA->Urine General Experimental Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Collection->Internal_Standard ensures accuracy Extraction Solvent Extraction Internal_Standard->Extraction e.g., ethyl acetate Derivatization Derivatization to form volatile esters Extraction->Derivatization e.g., silylation Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation on capillary column Detection Mass Spectrometric Detection Separation->Detection identification by mass spectra Quantification Quantification against calibration curve Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization accounts for urine dilution Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

References

Safety Operating Guide

Proper Disposal of 3-Methyladipic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds like 3-Methyladipic acid is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Hazard Profile of this compound

Before handling or disposing of any chemical, it is crucial to be fully aware of its potential hazards. This compound is classified with the following hazards.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Immediate Safety and Handling Protocols

When preparing this compound for disposal, all personnel must adhere to the following safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder and generating dust, use a dust mask (e.g., N95 type).

Handling and Storage of Waste:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in dust or vapors.[2]

  • Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Store waste in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]

  • Keep waste containers tightly closed when not in use.[2][3]

Step-by-Step Disposal Procedure for this compound

Disposal of this compound, as with most laboratory chemicals, is regulated and must not be done through standard trash or sewer systems.[4] The following procedure outlines the required steps for compliant disposal through an institution's Environmental Health and Safety (EHS) program.

Step 1: Container Selection and Preparation

  • Select a container that is compatible with this compound. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof screw-on cap.[3]

  • Place the primary waste container inside a larger, chemically compatible secondary container to prevent spills and segregate it from incompatible wastes.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]

Step 2: Waste Collection and Labeling

  • Carefully transfer the this compound waste into the prepared container. If it is a solid, avoid creating dust.[2][5] If it is in a solution, pour carefully to avoid splashing.

  • As soon as the first of the waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department to the container.[4][6]

  • Fill out the hazardous waste tag completely and legibly. The following information is mandatory:

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • Quantity: The estimated amount of waste in the container.

    • Date of Generation: The date the waste was first added to the container.[4]

    • Origin: Your department, building, and room number.[4][6]

    • Principal Investigator: The name and contact number of the responsible researcher.[4]

    • Hazard Pictograms: Mark the appropriate hazard symbols (e.g., for irritant).[4]

Step 3: Managing Contaminated Materials

  • Solid Waste: Any lab materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should be considered hazardous waste.[3] These items must be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag detailing the chemical contaminant.[3]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (such as water) before they can be disposed of as regular trash.[6][7] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][7] After rinsing, deface the original label on the container.[6]

Step 4: Storage and Disposal Request

  • Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area within your laboratory.

  • Be mindful of institutional and regulatory limits on the quantity of waste that can be stored and the time allowed for accumulation.[3]

  • Once the container is full or the accumulation time limit is approaching, submit a hazardous waste collection request to your EHS department.[3]

General Quantitative Disposal Guidelines

The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines; always consult your institution's specific EHS policies.

ParameterGuidelineRationale
Maximum Accumulation Volume55 gallons per waste streamFederal and state regulations often set this limit for satellite accumulation areas.[3][6]
Maximum Accumulation Time90 days from the start of accumulationEnsures timely disposal and reduces the risks associated with long-term storage of hazardous materials.[3]
Sink Disposal pH RangepH 5.5 - 10.5Only for small quantities of dilute, approved inorganic acids and bases with written permission from EHS.[8] Not generally applicable to organic acids like this compound without specific approval.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Labeling cluster_storage Storage & Final Disposal cluster_special Special Cases start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles) start->ppe Safety First contaminated Contaminated Solids (e.g., Gloves, Paper) start->contaminated empty_container Empty Original Container start->empty_container container Select Compatible & Leak-Proof Container ppe->container secondary Place in Secondary Containment container->secondary transfer Transfer Waste to Container secondary->transfer tag Affix 'Hazardous Waste' Tag transfer->tag fill_tag Complete Tag Information: - Full Chemical Name - Quantity & Date - PI & Location tag->fill_tag storage Store in Designated Waste Area fill_tag->storage check_limits Monitor Accumulation Time & Volume Limits storage->check_limits request Submit Waste Collection Request to EHS check_limits->request Limit Approaching end EHS Collection for Final Disposal request->end bag Double Bag, Seal, & Tag as Hazardous Waste contaminated->bag rinse Triple-Rinse with Appropriate Solvent empty_container->rinse bag->storage collect_rinsate Collect Rinsate as 'Hazardous Waste' rinse->collect_rinsate trash Dispose of Rinsed Container in Regular Trash rinse->trash After rinsing & defacing label collect_rinsate->container Add to waste

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of 3-Methyladipic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Methyladipic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, proper personal protective equipment and handling procedures are mandatory.

Immediate Safety and Hazard Information

Chemical Identification:

PropertyValue
Chemical Name This compound
Synonyms 3-methyl-hexanedioic acid
CAS Number 3058-01-3
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol

Hazard Summary:

HazardGHS ClassificationPrecautionary Statement
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Body PartRequired PPEMaterial/StandardRationale and Best Practices
Eyes/Face Chemical safety goggles and/or a face shield.Splash-proof, polycarbonate lenses are recommended.Essential for protecting eyes from dust particles and splashes. Standard safety glasses do not offer sufficient protection.
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended for handling acids.Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should also be worn.---
Respiratory Use in a well-ventilated area or a chemical fume hood.An N95 dust mask may be suitable for low-level exposure. For higher potential exposures or in case of inadequate ventilation, a respirator with an appropriate cartridge is necessary.To minimize the inhalation of dust particles.
Feet Closed-toe shoes.---Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidents and maintain the integrity of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_workspace Prepare workspace in a fume hood prep_ppe->prep_workspace prep_materials Gather all necessary materials prep_workspace->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to handling transfer Carefully transfer to reaction vessel weigh->transfer dissolve Dissolve in appropriate solvent transfer->dissolve cleanup Decontaminate work surfaces dissolve->cleanup After experiment dispose_ppe Dispose of contaminated PPE cleanup->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required personal protective equipment as detailed in the PPE table.

    • Prepare a designated workspace within a certified chemical fume hood to minimize inhalation of dust.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels.

  • Handling:

    • Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid generating dust.

    • Transfer the solid carefully into the reaction vessel.

    • If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable cleaning agent.

    • Properly dispose of any contaminated disposable PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Response

For a small spill (less than 5 grams):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid generating dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with soap and water.

  • Label the waste container and dispose of it according to the disposal plan.

For a large spill (more than 5 grams):

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) department and emergency services.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_solid Collect solid this compound waste collect_liquid Collect contaminated solutions collect_solid->collect_liquid collect_ppe Collect used PPE collect_liquid->collect_ppe label_waste Label waste containers clearly collect_ppe->label_waste Segregate and prepare for disposal store_waste Store in a designated satellite accumulation area label_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs When container is full document Complete waste disposal forms contact_ehs->document

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect solid waste, including leftover chemical and contaminated absorbents, in a dedicated, properly labeled, and sealed hazardous waste container.

    • Collect contaminated liquid waste (solutions of this compound) in a separate, compatible, and labeled hazardous waste container.

    • Contaminated disposable PPE (gloves, etc.) should be placed in a designated hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store waste containers in a designated and properly managed satellite accumulation area.

    • Keep containers tightly closed except when adding waste.

  • Disposal:

    • Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyladipic acid
Reactant of Route 2
Reactant of Route 2
3-Methyladipic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。